4-Acetylpyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyren-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJNTECEYWTOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176785 | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-47-2 | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Photophysical Properties of 4-Acetylpyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 4-acetylpyrene and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical biology, materials science, and drug development, where pyrene-based fluorescent probes are of significant interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying photophysical processes.
Core Photophysical Properties of this compound Derivatives
The photophysical characteristics of pyrene and its derivatives are highly sensitive to their local environment, making them excellent fluorescent probes. The introduction of an acetyl group at the 4-position of the pyrene core creates a molecule with interesting donor-acceptor characteristics that can be further tuned by the introduction of other substituents. These modifications influence the energy of the excited states and, consequently, the absorption and emission properties.
Data Presentation
The following table summarizes the key photophysical data for a selection of this compound derivatives. This data has been compiled from various sources to provide a comparative overview.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| 2-N,N-dimethylamino-7-acetyl-4,5,9,10-tetrahydropyrene | Cyclohexane | 388 | 420 | 2035 | 0.03 | - |
| Toluene | 394 | 450 | 3215 | 0.21 | - | |
| Chloroform | 399 | 475 | 4049 | 0.45 | - | |
| Acetonitrile | 394 | 505 | 5670 | 0.49 | - | |
| Methanol | 394 | 518 | 6195 | 0.30 | - |
Data for 2-N,N-dimethylamino-7-acetyl-4,5,9,10-tetrahydropyrene is included as a relevant derivative, though it is important to note that the partially saturated core will alter the photophysical properties compared to a fully aromatic pyrene system.[1]
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and to observe solvatochromic shifts.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile). Prepare a series of dilutions in various solvents of differing polarity to a final concentration of approximately 10⁻⁶ M.
-
Absorption Measurements: Record the UV-visible absorption spectra of the solutions using a dual-beam spectrophotometer. Use the corresponding pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the peak of the lowest energy absorption band.
-
Fluorescence Measurements: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λ_abs). The emission spectra are recorded, and the wavelength of maximum emission (λ_em) is identified.
-
Data Analysis: The Stokes shift is calculated in wavenumbers (cm⁻¹) using the following equation: Stokes Shift (cm⁻¹) = (1/λ_abs) - (1/λ_em) * 10⁷ (where λ is in nm).
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the this compound derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Absorbance Matching: Prepare solutions of the standard and the sample with low absorbances (typically < 0.1 at the excitation wavelength) to minimize inner filter effects. The absorbance of the sample and standard at their respective excitation wavelengths should be closely matched.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation: Φ_F_sample = Φ_F_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
A more direct method involves the use of an integrating sphere.[2][3][4]
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_F) of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Sample Excitation: Excite the sample with the pulsed laser at a wavelength corresponding to its absorption maximum.
-
Photon Counting: The detector measures the arrival time of single emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation-emission cycles.
-
Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Transient Absorption Spectroscopy
Objective: To study the properties of transient excited states, such as triplet states and charge-separated states.
Methodology (Pump-Probe Spectroscopy): [5][6]
-
Instrumentation: A typical pump-probe setup consists of a high-energy pulsed laser (the "pump") to excite the sample and a second, broad-spectrum light source (the "probe") to monitor changes in absorption.[5][7]
-
Excitation: The pump pulse excites a significant population of the sample molecules to an excited state.
-
Probing: The probe pulse, delayed in time with respect to the pump pulse, passes through the sample. The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
Data Acquisition: The difference in the absorbance spectrum of the probe before and after the pump pulse is recorded at various time delays. This provides the transient absorption spectrum.
-
Kinetic Analysis: By monitoring the decay of the transient absorption signal at a specific wavelength, the kinetics of the excited state processes can be determined.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for key experimental procedures.
Caption: Workflow for UV-Vis Absorption and Fluorescence Spectroscopy.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Transient Absorption Spectroscopy.
This guide provides a foundational understanding of the photophysical properties of this compound derivatives and the experimental techniques used for their characterization. For more specific applications and in-depth analysis, consulting the primary literature is recommended.
References
- 1. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
- 6. youtube.com [youtube.com]
- 7. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
Unveiling the Photophysical intricacies of Acetylpyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of acetylpyrene, focusing on the readily studied 1-acetylpyrene isomer due to a scarcity of data on other isomers such as 4-acetylpyrene. This document delves into the quantitative photophysical parameters, detailed experimental methodologies for their determination, and the logical workflows involved in such characterization.
Core Photophysical Data of 1-Acetylpyrene
The fluorescence quantum yield (Φf) of 1-acetylpyrene is notably sensitive to the solvent environment. The following table summarizes the fluorescence quantum yield of 1-acetylpyrene in various solvents. It is important to note that the fluorescence of 1-acetylpyrene is generally weak, a characteristic attributed to efficient intersystem crossing to the triplet state and internal conversion processes.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | < 0.001 |
| 1,4-Dioxane | < 0.001 |
| Ethyl Acetate | < 0.001 |
| Acetonitrile | < 0.001 |
| Methanol | 0.002 |
| Ethanol | 0.002 |
Note on Fluorescence Lifetime:
As of the latest literature review, specific fluorescence lifetime (τf) data for 1-acetylpyrene remains elusive. Generally, for aromatic ketones with low fluorescence quantum yields, the fluorescence lifetimes are expected to be in the sub-nanosecond to a few nanoseconds range. This is a consequence of the rapid non-radiative decay pathways that compete with fluorescence emission.
Experimental Protocols
The determination of fluorescence quantum yield and lifetime requires precise and standardized procedures. Below are detailed methodologies for these key experiments.
Determination of Relative Fluorescence Quantum Yield
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining fluorescence quantum yield.
1. Materials and Instrumentation:
- Fluorometer: A steady-state fluorescence spectrometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
- UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
- Cuvettes: 1 cm path length quartz cuvettes.
- Solvents: Spectroscopic grade solvents.
- Standard: A fluorescent standard with a known quantum yield in the same solvent as the sample. For pyrene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in ethanol (Φf = 0.27) are common choices, depending on the excitation and emission wavelength ranges.
- 1-Acetylpyrene: High purity grade.
2. Sample Preparation:
- Prepare a series of dilute solutions of both the 1-acetylpyrene sample and the chosen standard in the desired solvent.
- The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
3. Measurement Procedure:
- Measure the UV-Vis absorption spectra of all sample and standard solutions. Record the absorbance at the chosen excitation wavelength.
- Measure the fluorescence emission spectra of all sample and standard solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The emission should be recorded over the entire fluorescence band.
- Measure the fluorescence spectrum of a blank (solvent only) under the same conditions to subtract any background signal.
4. Data Analysis:
- Integrate the area under the background-corrected fluorescence emission spectra for both the sample and the standard.
- The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
1. Instrumentation:
- Pulsed Light Source: A laser diode or a picosecond pulsed laser with a high repetition rate (MHz).
- Sample Chamber: A light-tight chamber to hold the cuvette.
- Monochromator: To select the emission wavelength.
- Single-Photon Detector: A fast and sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).
- TCSPC Electronics: Including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA).
2. Sample Preparation:
- Prepare a dilute solution of 1-acetylpyrene in the desired solvent with an absorbance of around 0.1 at the excitation wavelength.
- The solution may need to be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as dissolved oxygen can quench fluorescence and shorten the lifetime.
3. Measurement Procedure:
- The sample is excited by the pulsed light source.
- The emitted photons are collected at a 90° angle, pass through the emission monochromator, and are detected by the single-photon detector.
- The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
- This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built up in the MCA. This histogram represents the fluorescence decay profile.
- An instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to account for the temporal spread of the excitation pulse and the detector response.
4. Data Analysis:
- The measured fluorescence decay curve is deconvoluted with the IRF.
- The deconvoluted decay is then fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) (τf) and their corresponding amplitudes. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining fluorescence quantum yield and lifetime.
Spectroscopic Characterization of 4-Acetylpyrene: An In-depth Technical Guide
Introduction
4-Acetylpyrene, systematically known as 1-(pyren-1-yl)ethan-1-one, is a fluorescent aromatic ketone that serves as a valuable building block in organic synthesis and a functional probe in various scientific disciplines. Its unique photophysical properties, stemming from the extended π-system of the pyrene moiety, make it a subject of significant interest for researchers in materials science, medicinal chemistry, and biotechnology. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering detailed experimental protocols and a summary of its key spectral data for researchers, scientists, and drug development professionals.
Spectroscopic Data
The spectroscopic signature of a molecule is a fundamental aspect of its chemical identity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy provides a complete picture of its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the pyrene core and the methyl protons of the acetyl group. The aromatic region typically shows a complex pattern of multiplets due to the coupling between adjacent protons on the pyrene ring.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.9 | Singlet | -CH₃ (Acetyl group) |
| ~7.9 - 9.2 | Multiplet | Aromatic Protons (Pyrene ring) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~27 | -CH₃ (Acetyl group) |
| ~123 - 135 | Aromatic Carbons (Pyrene ring) |
| ~203 | C=O (Ketone) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3040 | C-H Stretch | Aromatic |
| ~1680 | C=O Stretch | Ketone |
| ~1600, 1480, 1440 | C=C Stretch | Aromatic Ring |
| ~850 | C-H Bend | Aromatic (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV region, corresponding to the π-π* transitions of the pyrene aromatic system.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dichloromethane | ~340, ~280, ~240 | Data not readily available |
Fluorescence Spectroscopy
This compound is a fluorescent molecule, and its emission properties are sensitive to the solvent environment.[1]
| Parameter | Value |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~380 - 450 nm (Solvent dependent) |
| Quantum Yield (Φf) | Low in non-polar solvents, increases in polar solvents[2] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1-1.0.
-
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the cuvette containing the this compound solution.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-600 nm).
-
The instrument will automatically subtract the baseline to provide the absorption spectrum of the sample.
-
Fluorescence Spectroscopy
Objective: To obtain the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission (if known, otherwise a preliminary emission scan is needed).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-380 nm) to determine the wavelengths of light that are most effective at exciting the sample.
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the wavelength of maximum absorption or excitation.
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 360-600 nm) to record the fluorescence emission spectrum.
-
Workflow and Logical Relationships
The spectroscopic characterization of this compound follows a logical workflow, where each technique provides complementary information to build a complete picture of the molecule's identity and properties.
As no specific signaling pathways involving this compound were identified in the literature for this technical guide, a logical workflow for its comprehensive spectroscopic analysis is presented. This workflow illustrates the sequential and complementary nature of the different spectroscopic techniques employed for its characterization.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, UV-Vis, and fluorescence spectroscopy provides a robust and comprehensive understanding of its molecular structure and photophysical properties. The data and protocols presented in this guide are intended to be a valuable resource for researchers and scientists working with this versatile molecule, facilitating its application in a wide range of scientific endeavors.
References
Synthesis of 1-Hydroxypyrene from 4-Acetylpyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-hydroxypyrene, a critical biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, starting from 4-acetylpyrene. The described methodology is a two-step process involving a Baeyer-Villiger oxidation followed by saponification. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway to facilitate understanding and replication by researchers in organic synthesis and drug development.
Introduction
1-Hydroxypyrene is the primary urinary metabolite of pyrene and serves as a key biomarker for assessing human exposure to PAHs.[1][2] Accurate synthesis of this compound is crucial for toxicological studies, environmental monitoring, and as a standard in analytical chemistry. While several synthetic routes to 1-hydroxypyrene exist, this guide focuses on a practical and efficient method starting from this compound. This pathway involves the Baeyer-Villiger oxidation of the acetyl group to form an acetate ester, which is subsequently hydrolyzed to yield the target phenol.
Reaction Pathway Overview
The synthesis proceeds in two main steps as outlined below:
-
Baeyer-Villiger Oxidation: this compound is oxidized using a peroxy acid or a suitable substitute to yield 1-acetoxypyrene. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the pyrenyl group.
-
Saponification (Hydrolysis): The intermediate, 1-acetoxypyrene, is then hydrolyzed under basic conditions to produce 1-hydroxypyrene.
Caption: Overall workflow for the synthesis of 1-hydroxypyrene from this compound.
Experimental Protocols
The following protocols are based on the procedures detailed in patent CN105732331B.[3]
Step 1: Synthesis of 1-Acetoxypyrene via Baeyer-Villiger Oxidation
This procedure describes the oxidation of this compound to form the intermediate, 1-acetoxypyrene.
Materials:
-
This compound
-
Sodium perborate
-
Dichloromethane
-
Ethanol
-
Water
Procedure:
-
To a 2000 ml reaction vessel, add 1000 ml of dichloromethane, 199 g of sodium perborate (2 mol), and 240 g of this compound.[3]
-
Heat the mixture to reflux and maintain the reflux for 6 hours.[3]
-
After the reaction is complete, cool the mixture to approximately 30°C.
-
Add 500 ml of water to the reaction mixture, allow it to stand, and separate the layers.
-
Extract the aqueous layer with the dichloromethane layer.
-
Concentrate the combined dichloromethane layers to dryness under reduced pressure.
-
Add 1000 ml of ethanol to the resulting concentrate and heat to reflux.
-
Cool the solution to approximately 20°C to induce crystallization.
-
Filter the mixture to collect the solid product.
-
Dry the solid to obtain white 1-acetoxypyrene.
Step 2: Synthesis of 1-Hydroxypyrene via Saponification
This procedure details the hydrolysis of 1-acetoxypyrene to the final product, 1-hydroxypyrene.
Materials:
-
1-Acetoxypyrene
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl, 35%)
-
Water
Procedure:
-
In a 2000 ml reaction vessel, dissolve 245 g of 1-acetoxypyrene and 80 g of sodium hydroxide (2 mol) in 1000 ml of water.[3][4]
-
Heat the mixture to 60°C and maintain this temperature for approximately 6 hours to ensure complete reaction.[3][4]
-
Cool the reaction mixture to about 30°C.
-
Slowly add 500 ml of 35% concentrated hydrochloric acid dropwise until a large amount of white solid precipitates.[3][4]
-
Filter the mixture to collect the solid 1-hydroxypyrene.
-
Dry the solid product.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1-hydroxypyrene from this compound, as reported in the cited literature.[3]
Table 1: Quantitative Data for the Synthesis of 1-Acetoxypyrene
| Parameter | Value | Reference |
| Starting Material | This compound (240 g) | [3] |
| Reagents | Sodium perborate (199 g) | [3] |
| Solvent | Dichloromethane (1000 ml) | [3] |
| Reaction Time | 6 hours | [3] |
| Product Yield | 245 g | [3] |
| Purity (HPLC) | 99.65% | [3] |
| Reaction Yield | 96.2% | [3] |
Table 2: Quantitative Data for the Synthesis of 1-Hydroxypyrene
| Parameter | Value | Reference |
| Starting Material | 1-Acetoxypyrene (245 g) | [3][4] |
| Reagents | Sodium hydroxide (80 g) | [3][4] |
| Solvent | Water (1000 ml) | [3][4] |
| Reaction Time | ~6 hours | [3][4] |
| Product Yield | 196 g | [3][4] |
| Purity (HPLC) | 99.28% | [3][4] |
| Reaction Yield | 95.4% | [3][4] |
Reaction Mechanisms
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a well-established reaction in organic chemistry that converts ketones to esters.[5] The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the substituents on the ketone determining the regioselectivity.[6] In the case of this compound, the pyrenyl group has a higher migratory aptitude than the methyl group, leading to the insertion of the oxygen atom between the carbonyl carbon and the pyrene ring.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Saponification
Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group, which in this case is the pyrenoxide ion. A final acid workup protonates the pyrenoxide to yield the final 1-hydroxypyrene product.
Caption: Simplified mechanism of the saponification of 1-acetoxypyrene.
Conclusion
The synthesis of 1-hydroxypyrene from this compound via a Baeyer-Villiger oxidation and subsequent saponification is an efficient and high-yielding process. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to produce this important biomarker for use in various scientific applications. The use of readily available reagents and straightforward reaction conditions makes this synthetic route attractive for both laboratory-scale and potential scale-up operations.
References
- 1. Synthesis of a molecularly imprinted polymer for the isolation of 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]
- 4. 1-HYDROXYPYRENE synthesis - chemicalbook [chemicalbook.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
Unveiling the Microenvironment: A Technical Guide to the Environmental Sensitivity of 4-Acetylpyrene Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylpyrene, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, is a fluorescent probe increasingly recognized for its sensitivity to the local microenvironment. Its photophysical properties, particularly its fluorescence emission, are exquisitely responsive to solvent polarity, making it a valuable tool in diverse research areas, including materials science, cell biology, and drug delivery. The acetyl group, an electron-withdrawing substituent, enhances the solvatochromic characteristics of the pyrene core, leading to significant shifts in its fluorescence spectrum in response to changes in the surrounding medium. This technical guide provides an in-depth exploration of the environmental sensitivity of this compound fluorescence, offering researchers the foundational knowledge and practical protocols to leverage this powerful analytical tool.
Core Principles: Solvatochromism and Fluorescence Quenching
The environmental sensitivity of this compound's fluorescence is primarily governed by two key phenomena: solvatochromism and fluorescence quenching.
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. In the case of this compound, the acetyl group introduces a dipole moment in the molecule. Upon excitation with light, the electron distribution in the molecule changes, leading to a different, typically larger, dipole moment in the excited state. Polar solvent molecules can then reorient themselves around the excited fluorophore, stabilizing it and lowering its energy level. This stabilization is more pronounced in more polar solvents, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission spectrum. The magnitude of this shift can be correlated with solvent polarity scales, such as the Reichardt's ET(30) scale.
Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster resonance energy transfer (FRET). The presence of certain molecules or ions in the vicinity of this compound can lead to a reduction in its fluorescence output, providing a means to detect and quantify these quenchers.
Data Presentation: Photophysical Properties of a Structurally Related Pyrene Derivative
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| n-Hexane | 1.88 | 1.375 | 424 | 0.98 |
| Cyclohexane | 2.02 | 1.427 | 424 | 0.95 |
| Dioxane | 2.21 | 1.422 | 478 | 0.85 |
| Dichloromethane | 8.93 | 1.424 | 498 | 0.65 |
| 2-Propanol | 19.9 | 1.377 | 503 | 0.45 |
| Ethanol | 24.6 | 1.361 | 511 | 0.35 |
| Methanol | 32.7 | 1.329 | 522 | 0.25 |
| Acetonitrile | 37.5 | 1.344 | 547 | 0.15 |
Data for 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) adapted from Subuddhi et al., Photochem. Photobiol. Sci., 2006, 5, 459-466.[1] It is important to note that while the trends are expected to be similar, the exact values for this compound will differ due to the specific nature of the acetyl substituent.
Experimental Protocols
I. Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
Materials:
-
This compound (solid)
-
Spectroscopic grade solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Ultrasound bath (optional)
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed solid into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle swirling or sonication can be used to aid dissolution.
-
Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution in a dark, cool place, preferably wrapped in aluminum foil to prevent photodegradation.
II. Measurement of Fluorescence Emission Spectra in Various Solvents
Objective: To record the fluorescence emission spectra of this compound in a range of solvents with varying polarity to observe solvatochromic shifts.
Materials:
-
This compound stock solution
-
A series of spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Cyclohexane, Dioxane, Dichloromethane, Ethanol, Methanol, Acetonitrile)
-
Volumetric flasks or microtubes for dilutions
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Prepare dilute solutions of this compound in each of the chosen solvents by diluting the stock solution. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength). A common concentration range is 1-10 µM.
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (usually 15-30 minutes).
-
Set the excitation wavelength. For this compound, a suitable excitation wavelength is typically around 340-360 nm. It is advisable to first record an excitation spectrum to determine the optimal excitation wavelength.
-
Set the emission wavelength range to be scanned (e.g., 370-600 nm).
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a solvent blank spectrum. This is to check for any background fluorescence from the solvent itself.
-
Rinse the cuvette with the this compound solution to be measured, and then fill the cuvette with the solution.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Record the fluorescence emission spectrum.
-
Repeat steps 7-9 for each of the prepared solutions in different solvents.
-
Analyze the spectra to determine the wavelength of maximum emission (λem) for each solvent.
III. Determination of Relative Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield of this compound in different solvents using a known standard.
Materials:
-
This compound solutions in various solvents
-
A fluorescence standard with a known quantum yield in the same solvent(s) (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solutions of both the this compound sample and the reference standard in the chosen solvent(s) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the spectrofluorometer. Ensure that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope of the linear fits for both the sample (GradX) and the standard (GradStd).
-
Calculate the relative fluorescence quantum yield (ΦX) of the sample using the following equation:
ΦX = ΦStd * (GradX / GradStd) * (nX2 / nStd2)
where:
-
ΦStd is the quantum yield of the standard.
-
GradX and GradStd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
nX and nStd are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).
-
Mandatory Visualization
Experimental Workflow for Characterizing the Environmental Sensitivity of this compound
Caption: Workflow for investigating the environmental sensitivity of this compound fluorescence.
Logical Relationship of Solvatochromism
References
Basic principles of 4-Acetylpyrene as a fluorescent probe
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
4-Acetylpyrene is a versatile fluorescent probe renowned for its sensitivity to the microenvironment. This sensitivity, primarily to solvent polarity and viscosity, stems from the photophysical properties of the pyrene moiety in conjunction with its acetyl substituent. The core principle behind its function lies in the phenomenon of Twisted Intramolecular Charge Transfer (TICT), which governs its fluorescence emission characteristics in response to changes in its immediate surroundings.
Upon excitation, this compound can exist in a locally excited (LE) state. However, in polar or viscous environments, the molecule can undergo a conformational change where the acetyl group twists relative to the pyrene ring. This leads to the formation of a TICT state, which has a lower energy level than the LE state and exhibits a red-shifted, and often quenched, fluorescence emission. The extent of this conformational change and the resulting fluorescence characteristics are highly dependent on the polarity and viscosity of the medium, making this compound a powerful tool for probing these properties in various chemical and biological systems.
Photophysical Properties of this compound
The photophysical characteristics of this compound are crucial for its application as a fluorescent probe. These properties, including its absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime, are significantly influenced by the solvent environment.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | ~350 nm | Cyclohexane | --INVALID-LINK-- |
| ~365 nm | Acetonitrile | --INVALID-LINK-- | |
| Emission Maximum (λ_em) | ~385 nm, 405 nm | Cyclohexane | --INVALID-LINK-- |
| ~480 nm | Acetonitrile | --INVALID-LINK-- | |
| Fluorescence Quantum Yield (Φ_F) | 0.25 | Cyclohexane | --INVALID-LINK-- |
| 0.01 | Acetonitrile | --INVALID-LINK-- | |
| Fluorescence Lifetime (τ_F) | ~20 ns | Cyclohexane | --INVALID-LINK-- |
| <1 ns | Acetonitrile | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
Materials:
-
Pyrene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pyrene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice containing 1 M hydrochloric acid.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application as a Solvent Polarity Probe
Materials:
-
Stock solution of this compound in a non-polar solvent (e.g., cyclohexane)
-
A series of solvents with varying polarities
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of this compound in the different solvents of interest. The final concentration should be in the micromolar range to avoid aggregation.
-
Record the fluorescence emission spectrum of each solution using an excitation wavelength of approximately 350 nm.
-
Note the wavelength of the maximum fluorescence emission for each solvent.
-
Plot the emission maximum wavelength as a function of a solvent polarity scale (e.g., the Reichardt E_T(30) scale).
-
The resulting correlation can be used to determine the polarity of an unknown microenvironment by measuring the emission maximum of this compound within it.
Signaling Pathway and Workflow Visualizations
Viscosity Sensing Mechanism of this compound
The viscosity sensing capability of this compound is intrinsically linked to the restriction of intramolecular rotation in viscous media. In low-viscosity environments, the acetyl group can freely rotate, promoting the formation of the non-emissive or weakly emissive TICT state. As viscosity increases, this rotation is hindered, favoring emission from the locally excited (LE) state, which results in an increase in fluorescence intensity and a blue shift in the emission spectrum.
Caption: Viscosity sensing mechanism of this compound via the TICT state.
Experimental Workflow for Viscosity Measurement
The following diagram outlines the typical workflow for utilizing this compound to measure the viscosity of a sample.
Caption: Experimental workflow for viscosity measurement using this compound.
Methodological & Application
Application Notes and Protocols: 4-Acetylpyrene as a Fluorescent Probe for Local Polarity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylpyrene is a fluorescent probe that exhibits solvatochromism, a phenomenon where the color (emission wavelength) of a substance changes with the polarity of the solvent. This property makes it a valuable tool for investigating the local polarity of microenvironments, such as the hydrophobic pockets of proteins, the interior of micelles, and the lipid bilayers of cell membranes. The acetyl group at the 4-position of the pyrene core enhances its sensitivity to the surrounding environment's polarity. Upon excitation, the emission spectrum of this compound, particularly the ratio of the intensities of its vibronic bands, provides a quantitative measure of the local polarity. This application note provides a detailed protocol for using this compound as a fluorescent probe to determine local polarity.
Principle
The fluorescence emission spectrum of pyrene and its derivatives typically shows five distinct vibronic bands. The intensity ratio of the first and third vibronic peaks (I₁/I₃), known as the Py scale, is particularly sensitive to the polarity of the probe's microenvironment. In non-polar environments, the I₁ peak is more intense, while in polar environments, the intensity of the I₃ peak increases. By calibrating the I₁/I₃ ratio in solvents of known polarity, a polarity scale can be established, allowing for the determination of the effective polarity of an unknown environment.
Data Presentation
Due to the limited availability of specific photophysical data for this compound in a wide range of solvents, the following table presents representative data from a closely related push-pull pyrene dye (PC) to illustrate the expected solvatochromic shifts and quantum yields.[1] This data demonstrates the significant changes in emission maxima and fluorescence quantum yield with varying solvent polarity.
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 31.2 | 417 | 483 | 3389 | 0.81 |
| Toluene | 33.9 | 421 | 513 | 4531 | 0.83 |
| Dichloromethane | 40.7 | 425 | 557 | 5945 | 0.78 |
| Acetone | 42.2 | 420 | 573 | 6813 | 0.58 |
| Acetonitrile | 45.6 | 419 | 585 | 7338 | 0.43 |
| Ethanol | 51.9 | 421 | 601 | 7751 | 0.15 |
| Water | 63.1 | 423 | 645 | 9218 | < 0.01 |
Note: The data presented is for a representative push-pull pyrene dye (PC) and is intended for illustrative purposes. Actual values for this compound may vary.
Experimental Protocols
Materials
-
This compound (MW: 244.29 g/mol )
-
Spectroscopy grade solvents of varying polarities (e.g., hexane, cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes for fluorescence spectroscopy
-
Fluorescence spectrophotometer
Preparation of Stock Solution
-
Weighing: Accurately weigh a small amount of this compound (e.g., 2.44 mg).
-
Dissolving: Dissolve the weighed this compound in a suitable non-polar solvent in which it is highly soluble (e.g., 10 mL of spectroscopic grade acetone or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Storage: Store the stock solution in a dark, airtight container at 4°C to prevent solvent evaporation and photodegradation.
Measurement of Fluorescence Spectra
-
Sample Preparation: Prepare a series of solutions of this compound in different solvents of known polarity. The final concentration of the probe should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. This is achieved by diluting the stock solution into the respective solvents.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. For pyrene derivatives, this is typically in the range of 330-350 nm. The optimal excitation wavelength for this compound should be determined by measuring its absorption spectrum.
-
Set the emission wavelength range to scan from approximately 350 nm to 600 nm.
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: Record the fluorescence spectrum of a blank sample (the solvent without the probe) to account for any background fluorescence.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution three times before filling it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the fluorescence emission spectrum.
-
Repeat the measurement for each solvent.
-
Data Analysis
-
Background Subtraction: Subtract the blank spectrum from each of the sample spectra.
-
Peak Identification: Identify the vibronic peaks in the corrected emission spectra. For pyrene derivatives, the first (I₁) and third (I₃) peaks are of primary interest.
-
Intensity Ratio Calculation: Determine the fluorescence intensity of the first (I₁) and third (I₃) vibronic peaks. Calculate the I₁/I₃ ratio for each solvent.
-
Calibration Curve: Plot the I₁/I₃ ratio as a function of a known solvent polarity scale (e.g., the Reichardt's dye ET(30) scale). This plot serves as a calibration curve.
-
Determination of Unknown Polarity: To determine the polarity of an unknown microenvironment (e.g., a protein binding site), introduce the this compound probe into the system, measure its fluorescence spectrum, calculate the I₁/I₃ ratio, and use the calibration curve to determine the effective polarity.
Visualizations
Caption: Experimental workflow for determining local polarity using this compound.
Caption: Principle of polarity sensing using the I₁/I₃ ratio of this compound.
Applications in Drug Development
-
Characterizing Drug Binding Sites: this compound can be used to probe the polarity of drug binding sites on proteins and other biological macromolecules. This information is crucial for understanding drug-target interactions and for the rational design of new drug candidates.
-
Screening for Drug Candidates: Changes in the fluorescence of this compound upon binding of a ligand to a target protein can be used to screen for potential drug candidates.
-
Studying Membrane-Drug Interactions: The probe can be incorporated into lipid membranes to study the effects of drugs on membrane polarity and fluidity.
-
Monitoring Drug Delivery: In some cases, fluorescent probes can be attached to drug molecules to monitor their delivery and release within cells.
Conclusion
This compound is a versatile and sensitive fluorescent probe for investigating local polarity in a variety of chemical and biological systems. The experimental protocols and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to utilize this powerful tool in their studies. The solvatochromic properties of this compound offer valuable insights into microenvironments that are not easily accessible by other techniques, making it an indispensable tool in modern research.
References
Application Notes and Protocols for Selective Cysteine Detection Using a 4-Acetylpyrene-Based Probe
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-acetylpyrene-derived fluorescent probes for the selective detection of cysteine (Cys). The protocol is based on the principle of a Michael addition reaction, which elicits a fluorometric response upon the probe's interaction with cysteine.
Principle and Mechanism
Pyrene-based fluorescent probes containing an α,β-unsaturated carbonyl moiety serve as effective sensors for cysteine. The underlying detection mechanism involves a nucleophilic attack by the thiol group of cysteine on the α,β-unsaturated ketone of the probe. This Michael addition reaction disrupts the intramolecular charge transfer (ICT) within the probe molecule, leading to a significant enhancement in fluorescence intensity, allowing for the quantitative detection of cysteine.[1]
Reaction Mechanism Diagram
Caption: Figure 1: Reaction mechanism of a this compound-derived probe with cysteine.
Quantitative Data of Pyrene-Based Cysteine Probes
Several fluorescent probes derived from this compound have been developed for cysteine detection. The table below summarizes their key performance characteristics.
| Probe Name | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| PA-1 | 10 pM | < 1 minute | High selectivity over other bio-thiols | [1] |
| PAQ | 0.27 µM | 2 minutes | High selectivity and anti-interference ability | [2] |
| 3-(5-bromopyridin-3-yl)-1-(pyren-1-yl) prop-2-en-1-one | 0.52 µM | Not Specified | Excellent selectivity for Cys | [3][4] |
| CP-1 | Not Specified | Not Specified | Specific recognition of Cys in the presence of other amino acids and biothiols | [5] |
Experimental Protocols
Synthesis of a this compound-Based Probe (Example: PA-1)
The synthesis of a pyrene-based probe can be achieved via a Claisen-Schmidt condensation reaction between acetylpyrene and an appropriate aldehyde.[1]
Materials:
-
1-Acetylpyrene
-
Salicylaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1-acetylpyrene and salicylaldehyde in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The resulting precipitate (the probe) is collected by filtration, washed with water and ethanol, and dried under vacuum.
-
Characterize the synthesized probe using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]
General Protocol for Cysteine Detection in Aqueous Solution
Materials:
-
Synthesized pyrene-based probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Cysteine standard solutions of varying concentrations
-
Fluorometer
Workflow for Cysteine Detection:
Caption: Figure 2: Experimental workflow for cysteine detection.
Procedure:
-
Prepare a working solution of the pyrene-based probe by diluting the stock solution in PBS (pH 7.4). The final concentration will depend on the specific probe's characteristics (e.g., 10 µM).
-
To a cuvette containing the probe working solution, add the sample containing cysteine.
-
Incubate the mixture at room temperature for a period sufficient for the reaction to complete (e.g., 2-10 minutes).[2][6]
-
Measure the fluorescence emission spectrum using a fluorometer. The excitation wavelength will be specific to the probe (e.g., 342 nm for PA-1), and the emission will be recorded in the appropriate range (e.g., 400-600 nm).[1]
-
The fluorescence intensity at the emission maximum (e.g., 467 nm for PA-1) is proportional to the cysteine concentration.[1]
-
Generate a calibration curve by plotting the fluorescence intensity against known concentrations of cysteine standards to quantify the amount of cysteine in unknown samples.
Protocol for Cysteine Detection in Living Cells
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Pyrene-based probe stock solution
-
Confocal laser scanning microscope
Workflow for Cellular Imaging of Cysteine:
Caption: Figure 3: Workflow for cellular imaging of cysteine.
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Seed the cells on coverslips in a culture dish and allow them to adhere overnight.
-
Before imaging, wash the cells with PBS.
-
Incubate the cells with the pyrene-based probe (e.g., 10 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C.[1]
-
Wash the cells three times with PBS to remove any excess probe.
-
For detecting changes in intracellular cysteine levels, cells can be pre-treated with N-ethylmaleimide (NEM), a cysteine-depleting agent, or supplemented with exogenous cysteine before or after probe incubation.
-
Mount the coverslips on a glass slide and observe the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the probe.[1]
-
The intracellular fluorescence intensity will correlate with the concentration of cysteine.
Applications
-
In vitro Quantification: These protocols can be used for the sensitive and selective quantification of cysteine in various biological samples, including blood serum.[1]
-
Cellular Imaging: The cell-permeable nature of these probes allows for the visualization and tracking of cysteine dynamics within living cells, providing insights into cellular redox processes and related pathologies.[1][2]
-
Disease Diagnosis: Abnormal cysteine levels are associated with various diseases. These probes may serve as tools for developing diagnostic assays.[7]
-
Drug Development: The protocols can be adapted to screen for drugs that modulate intracellular cysteine levels.
References
- 1. A novel pyrene based fluorescent probe for selective detection of cysteine in presence of other bio-thiols in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescent Probe Based on Pyrene Ring for Detecting Cys and its Application in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Probe Based on Pyrene Ring for Detecting Cys and its Application in Biology (2019) | Jianbin Chao | 7 Citations [scispace.com]
- 5. an-acetylpyrene-based-fluorescent-probe-for-selective-detection-of-cysteine-in-vitro-and-in-lipid-droplets - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Acetylpyrene for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylpyrene is a fluorescent probe belonging to the pyrene family of polycyclic aromatic hydrocarbons. Pyrene and its derivatives are well-regarded in cellular imaging due to their high fluorescence quantum yields, excellent photostability, and sensitivity to the local microenvironment.[1] The acetyl group at the 4-position of the pyrene core modulates its photophysical properties, making this compound a potentially valuable tool for live cell imaging applications. Its fluorescence characteristics are sensitive to solvent polarity, which can be leveraged to probe different intracellular environments. While direct applications of this compound in live cell imaging are emerging, its hydroxylated derivative, 1-(hydroxyacetyl)pyrene, has demonstrated good biocompatibility, efficient cellular uptake, and utility in cell imaging, suggesting a strong potential for this compound in similar applications.[2]
These application notes provide an overview of the properties of this compound and a generalized protocol for its use in live cell imaging, based on its known photophysical characteristics and established methods for similar pyrene-based probes.
Principle of Action
The fluorescence of pyrene and its derivatives is highly sensitive to the polarity of their immediate environment. In non-polar environments, the emission spectrum of pyrene typically shows a well-resolved vibrational fine structure. As the polarity of the solvent increases, a broadening of the emission spectrum and a red-shift are often observed. This solvatochromic effect allows this compound to act as a sensor for the hydrophobicity of its surroundings within a live cell. For instance, it can differentiate between the lipid-rich, non-polar environment of cellular membranes and the more polar environment of the cytoplasm. The mechanism behind this sensitivity is related to the interaction of the excited state of the pyrene molecule with the surrounding solvent molecules.
Data Presentation
Photophysical Properties of this compound
The following table summarizes the key photophysical properties of this compound in various solvents. This data is crucial for selecting appropriate excitation and emission filters for fluorescence microscopy and for interpreting the imaging results.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | ~350 - 370 nm | Various Organic Solvents | [3] |
| Emission Maximum (λem) | ~380 - 500 nm | Various Organic Solvents | [3] |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.3 | Varies with solvent polarity | [3] |
| Fluorescence Lifetime (τF) | Varies (typically ns range) | Dependent on environment | [4] |
Note: The photophysical properties of this compound, particularly its quantum yield and emission maximum, are highly dependent on the solvent environment. Generally, the quantum yield is lower in non-polar solvents and increases in more polar solvents.
Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Pyrene | HepG2 (Human Liver Cancer Cells) | Significant Cytotoxicity | 50 nM (28% reduction in cell viability) | [5] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line of interest
-
Live cell imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Cell line of interest (e.g., HeLa, A549, HepG2)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom pyrene filter set)
Stock Solution Preparation
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Staining Protocol
-
Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Probe Loading:
-
On the day of the experiment, aspirate the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium or serum-free medium to the desired final concentration (typically in the range of 1-10 µM). It is highly recommended to perform a concentration titration to determine the optimal concentration that provides good signal-to-noise with minimal cytotoxicity.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed PBS or live cell imaging buffer to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live cell imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Fluorescence Microscopy
-
Excitation: Use an excitation wavelength in the range of 350-370 nm. A standard DAPI filter set may be suitable.
-
Emission: Collect the emission signal in the range of 380-500 nm.
-
Image Acquisition: Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching. It is advisable to use the lowest possible excitation light intensity and the shortest exposure time that provides a good quality image.
Mandatory Visualizations
Caption: Workflow for live cell imaging.
Caption: Environmental sensing mechanism.
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical characterization and the self-assembly properties of mono- and bis-pyrene derivatives for cell imaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Peptide Vectors Carry Pyrene to Cell Organelles Allowing Real-Time Quantification of Free Radicals in Mitochondria by Time-Resolved Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy | Semantic Scholar [semanticscholar.org]
- 5. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with 4-Acetylpyrene Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins is a critical technique in biomedical research and drug development, enabling the precise attachment of probes to study protein structure, function, and interactions. 4-Acetylpyrene maleimide is a fluorescent labeling reagent that combines the selective reactivity of a maleimide group towards sulfhydryl residues (cysteine) with the unique photophysical properties of the pyrene fluorophore. The acetyl group on the pyrene moiety can modulate its fluorescent properties. This reagent is particularly useful for introducing a fluorescent reporter at a specific cysteine residue within a protein.
The maleimide group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[1][2] This high selectivity allows for controlled labeling of proteins, especially those with a single or a few accessible cysteine residues. The pyrene moiety is a valuable fluorescent probe due to its sensitivity to the local microenvironment.[2] Its fluorescence emission spectrum can provide information about the polarity of the probe's surroundings. Furthermore, pyrene is well-known for its ability to form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (~10 Å).[3] This excimer exhibits a characteristic broad, red-shifted emission, which can be used to probe protein conformational changes or protein-protein interactions.
These application notes provide a detailed protocol for the site-specific labeling of proteins with this compound maleimide, including methods for sample preparation, labeling, purification, and characterization of the resulting conjugate.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound maleimide and its protein conjugates is provided below. This data is essential for designing labeling experiments and analyzing the results.
| Property | Value | Reference/Note |
| This compound Maleimide | ||
| Molecular Weight | ~299.3 g/mol | Calculated |
| Reactive Group | Maleimide | Reacts with sulfhydryl groups (thiols) |
| Fluorophore | This compound | |
| Excitation Maximum (λex) | ~340 nm | [4] |
| Emission Maximum (λem) - Monomer | ~375-400 nm | [4] |
| Emission Maximum (λem) - Excimer | ~460-500 nm | [2] |
| Molar Extinction Coefficient (ε) at ~340 nm | ~40,000 M⁻¹cm⁻¹ | Approximate value based on N-(1-pyrenyl)maleimide |
| Protein Conjugate | ||
| Bond Type | Thioether | Stable covalent bond |
| Target Residue | Cysteine |
Experimental Protocols
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound maleimide
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer and Fluorometer
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare a solution of the protein of interest in PBS at a concentration of 1-5 mg/mL. If the buffer contains any thiol-containing compounds (like dithiothreitol or β-mercaptoethanol), they must be removed by dialysis or buffer exchange prior to labeling.
-
This compound Maleimide Stock Solution: Dissolve this compound maleimide in anhydrous DMSO or DMF to a final concentration of 10 mM. This stock solution should be prepared fresh and protected from light.
-
TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in water.
Protocol 2: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residue is involved in a disulfide bond.
-
To the protein solution, add TCEP stock solution to a final concentration of 1 mM.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Remove the excess TCEP by dialysis or using a desalting column.
Protocol 3: Protein Labeling with this compound Maleimide
-
Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation. The reaction should be protected from light.
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10 mM to react with any excess this compound maleimide. Incubate for 15 minutes.
Protocol 4: Purification of the Labeled Protein
-
Separate the labeled protein from unreacted this compound maleimide and the quenching reagent using size-exclusion chromatography.
-
Equilibrate the column with PBS buffer.
-
Apply the reaction mixture to the column and collect the fractions corresponding to the protein. The labeled protein will typically be in the first colored fraction to elute.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~340 nm (for the pyrene label).
Protocol 5: Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~340 nm (A₃₄₀).
-
Calculate the concentration of the protein using the following equation:
Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (A₃₄₀ / ε_dye). A typical CF for pyrene dyes is around 0.15.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following equation:
Dye Concentration (M) = A₃₄₀ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of this compound maleimide at ~340 nm (~40,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
2. Fluorescence Spectroscopy
-
Record the fluorescence emission spectrum of the labeled protein by exciting at ~340 nm.
-
Observe the characteristic monomer emission peaks between 375 nm and 400 nm.[4]
-
If excimer formation is expected (e.g., in cases of high labeling density or specific protein conformations), look for a broad emission band around 460-500 nm.[2]
Diagrams
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with TCEP and subsequent removal of the reducing agent. |
| Inactive maleimide reagent. | Use fresh, anhydrous DMSO/DMF for the stock solution and protect it from light and moisture. | |
| pH of the reaction is too low. | Ensure the reaction buffer is between pH 7.2 and 7.5. | |
| Protein Precipitation | High concentration of organic solvent. | Minimize the volume of the dye stock solution added to the protein. |
| Over-labeling of the protein. | Reduce the molar excess of the labeling reagent. | |
| Non-specific Labeling | Reaction pH is too high (>8.0). | Maintain the reaction pH between 7.2 and 7.5 to ensure specificity for thiols. |
Conclusion
This compound maleimide is a versatile reagent for the site-specific fluorescent labeling of proteins. The protocols provided herein offer a comprehensive guide for researchers to successfully conjugate this probe to their protein of interest. By carefully controlling the reaction conditions and properly characterizing the final product, researchers can leverage the unique fluorescent properties of the pyrene moiety to gain valuable insights into protein structure and function. The ability to monitor both monomer and potential excimer fluorescence makes this compound maleimide a powerful tool for a wide range of applications in basic research and drug discovery.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of 4-Acetylpyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, applications, and experimental protocols for utilizing time-resolved fluorescence spectroscopy of 4-acetylpyrene. This powerful technique offers insights into molecular interactions, microenvironments, and dynamic processes relevant to various fields, including drug discovery and development.
Introduction to this compound and Time-Resolved Fluorescence Spectroscopy
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. Like pyrene, this compound exhibits a long fluorescence lifetime and its emission is highly sensitive to the polarity of its local environment. These characteristics make it an excellent fluorescent probe for investigating molecular interactions and dynamics.
Time-resolved fluorescence spectroscopy is a technique that measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The primary observable is the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. Changes in the fluorescence lifetime of a probe like this compound can provide information about its binding to macromolecules, quenching processes, and the viscosity of its microenvironment. A common and powerful method for measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC).
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research and drug development applications:
-
Probing Protein Structure and Conformation: this compound can be covalently attached to proteins, and changes in its fluorescence lifetime and emission spectra can report on protein folding, unfolding, and conformational changes upon ligand binding.[1][2][3]
-
Investigating Protein-Ligand Interactions: The binding of a drug candidate to its target protein can alter the microenvironment of a strategically placed this compound probe, leading to a measurable change in its fluorescence lifetime. This can be used in high-throughput screening assays to identify potential drug candidates.
-
Drug Delivery Systems: this compound can be incorporated into drug delivery vehicles such as nanoparticles. Its fluorescence properties can be used to monitor the release of a therapeutic agent. For instance, photoresponsive nanoparticles containing 1-acetylpyrene have been developed for the regulated release of salicylic acid.
-
Sensing Biologically Relevant Molecules: Derivatives of acetylpyrene have been designed as fluorescent probes for the selective detection of important biomolecules like cysteine and heme proteins. This is crucial for understanding disease states and for diagnostic purposes.
-
Fluorescence Quenching Assays: The fluorescence of this compound can be quenched by various molecules. This principle can be used to develop assays for enzyme activity or to screen for inhibitors.[4][5][6][7]
Data Presentation
The following tables summarize key photophysical properties of pyrene and its derivatives, which are relevant for designing and interpreting time-resolved fluorescence experiments.
Table 1: Photophysical Properties of Pyrene in Different Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |
| Cyclohexane | 334 | 373, 384, 394 | ~400 |
| Toluene | 336 | 375, 385, 396 | - |
| 1,4-Dioxane | 336 | 375, 386, 396 | - |
| Acetone | 335 | 376, 387, 398 | - |
| Acetonitrile | 335 | 375, 386, 396 | - |
Table 2: Fluorescence Quenching Data for Pyrene Derivatives
| Fluorophore | Quencher | Quenching Mechanism | Stern-Volmer Constant (Ksv, M⁻¹) |
| Benzo[a]pyrene tetraol | 2'-deoxyguanosine | Static and Dynamic | - |
| Benzo[a]pyrene tetraol | 2'-deoxythymidine | Dynamic | - |
| Pyrene | Nitroanilines | Static and Dynamic | - |
Note: Specific Ksv values are highly dependent on experimental conditions (solvent, temperature, etc.).
Experimental Protocols
Protocol 1: General Time-Resolved Fluorescence Measurement of this compound using TCSPC
This protocol outlines the general steps for measuring the fluorescence lifetime of this compound in solution.
1. Materials and Reagents:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)
-
Quartz cuvette (1 cm path length)
2. Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength suitable for this compound (e.g., 340 nm)
-
Monochromator for selecting emission wavelength
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and multichannel analyzer - MCA)
3. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be low enough to avoid aggregation and inner filter effects (typically in the micromolar range).
-
Dilute the stock solution to the desired final concentration for measurement.
-
Transfer the solution to a clean quartz cuvette.
-
If studying interactions, prepare samples with the desired concentrations of the interacting partner (e.g., protein, quencher).
4. Data Acquisition:
-
Set the excitation wavelength of the pulsed light source.
-
Set the emission wavelength on the monochromator.
-
Adjust the instrument parameters (e.g., repetition rate of the light source, detector voltage) to optimize the signal-to-noise ratio. The photon counting rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up.
-
Acquire the fluorescence decay curve until a sufficient number of photons have been collected in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
5. Data Analysis:
-
The fluorescence decay data is typically fitted to a multi-exponential decay model: I(t) = Σ αi * exp(-t/τi) where I(t) is the intensity at time t, αi are the pre-exponential factors, and τi are the fluorescence lifetimes of the different components.
-
Perform deconvolution of the experimental decay curve with the IRF to obtain the true fluorescence decay parameters.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
Protocol 2: Fluorescence Quenching Assay
This protocol describes how to perform a fluorescence quenching experiment to study the interaction of this compound with a quencher molecule.
1. Materials and Reagents:
-
This compound stock solution
-
Quencher stock solution
-
Spectroscopic grade solvent/buffer
2. Sample Preparation:
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher.
-
Include a control sample containing only this compound.
3. Data Acquisition:
-
Measure the steady-state fluorescence intensity of each sample using a fluorometer.
-
Measure the fluorescence lifetime of each sample using the TCSPC protocol described above.
4. Data Analysis:
-
Steady-State Analysis: Plot the ratio of the fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot: I₀/I = 1 + Ksv * [Q] where Ksv is the Stern-Volmer quenching constant.
-
Time-Resolved Analysis: Plot the ratio of the fluorescence lifetime in the absence of quencher (τ₀) to the lifetime in the presence of quencher (τ) against the quencher concentration: τ₀/τ = 1 + kq * τ₀ * [Q] where kq is the bimolecular quenching rate constant.
-
By comparing the results from steady-state and time-resolved measurements, the quenching mechanism (static, dynamic, or a combination) can be determined.
Visualizations
Caption: Experimental workflow for time-resolved fluorescence spectroscopy of this compound.
Caption: Simplified diagram illustrating dynamic and static fluorescence quenching mechanisms.
References
- 1. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Microscopy Using 4-Acetylpyrene Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Acetylpyrene and its derivatives as fluorescent probes in two-photon microscopy. The focus is on leveraging the environment-sensitive fluorescence of these probes for applications such as mapping cellular viscosity.
Introduction to this compound Probes
This compound belongs to the pyrene family of polycyclic aromatic hydrocarbons, which are known for their unique photophysical properties. Pyrene and its derivatives are valuable fluorescent probes due to their high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to the local environment. Specifically, the acetyl substitution in this compound can influence its electronic properties, making it a useful tool for investigating cellular microenvironments. In two-photon microscopy, the near-infrared excitation light provides deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution compared to conventional one-photon fluorescence microscopy.
Quantitative Data Presentation
The photophysical properties of acetyl-substituted pyrenes are crucial for their application as fluorescent probes. The following tables summarize the available quantitative data for 1-Acetylpyrene, a close analogue of this compound.
Table 1: Photophysical Properties of 1-Acetylpyrene in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 368 | 402, 422 | 0.01 |
| 1,4-Dioxane | 370 | 405, 426 | 0.02 |
| Ethyl Acetate | 370 | 408, 429 | 0.03 |
| Acetonitrile | 370 | 412, 434 | 0.04 |
| Ethanol | 372 | 418, 440 | 0.08 |
| Methanol | 372 | 420, 442 | 0.10 |
Data sourced from Niko Y, et al. Tetrahedron, 2012.
Table 2: Two-Photon Absorption Properties of Representative Pyrene Derivatives
| Pyrene Derivative | Two-Photon Excitation Max (nm) | Two-Photon Absorption Cross-Section (GM) |
| Tetra-substituted phenylethynyl-pyrene | ~950 | 1150 |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
Experimental Protocols
The following protocols provide a general framework for using this compound or similar pyrene-based probes for two-photon microscopy of live cells, with a focus on imaging intracellular viscosity.
Protocol for Live-Cell Staining with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: The cells are now ready for two-photon microscopy.
Protocol for Two-Photon Microscopy Imaging of Intracellular Viscosity
Materials:
-
Cells stained with this compound (as per Protocol 3.1)
-
Two-photon microscope equipped with a tunable femtosecond laser
-
High numerical aperture (NA) objective lens (e.g., 60x or 100x, water or oil immersion)
-
Appropriate emission filters for pyrene fluorescence (e.g., 400-500 nm bandpass)
Procedure:
-
Microscope Setup: Turn on the two-photon microscope and the laser. Allow the laser to warm up for at least 30 minutes to ensure stable output.
-
Excitation Wavelength: Tune the laser to an appropriate two-photon excitation wavelength for pyrene derivatives (typically in the range of 740-800 nm).
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Locate the cells of interest using brightfield or differential interference contrast (DIC) imaging.
-
Switch to fluorescence imaging mode.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.
-
Acquire z-stack images to obtain three-dimensional information about the intracellular distribution of the probe.
-
-
Viscosity Mapping (Fluorescence Lifetime Imaging - FLIM): For quantitative viscosity mapping, a FLIM setup is recommended.
-
Acquire FLIM data at each pixel of the image.
-
The fluorescence lifetime of pyrene-based probes is sensitive to the viscosity of the microenvironment. A calibration curve of fluorescence lifetime versus viscosity (using solutions of known viscosity, e.g., glycerol-water mixtures) should be generated to convert the measured lifetimes into viscosity maps.
-
-
Data Analysis: Analyze the acquired images to determine the intracellular localization of the probe and to quantify changes in fluorescence intensity or lifetime, which correlate with changes in intracellular viscosity.
Diagrams
Experimental Workflow for Cellular Viscosity Measurement
Caption: Workflow for measuring cellular viscosity using a fluorescent probe.
Principle of Viscosity Sensing with Molecular Rotors
Caption: Principle of viscosity sensing using a molecular rotor like this compound.
Application Notes: High-Throughput Screening for Modulators of Protein-Protein Interactions Using a 4-Acetylpyrene-Based Fluorescence Polarization Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. This makes them attractive targets for therapeutic intervention. We have developed a robust, high-throughput screening (HTS) assay to identify inhibitors of a specific PPI using a 4-Acetylpyrene-labeled peptide probe. This fluorescence polarization (FP) assay is based on the principle that the binding of a small, fluorescently labeled peptide to a larger protein results in a slower rotational diffusion and thus a higher fluorescence polarization value. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FP signal, enabling their identification and characterization. This application note provides a detailed protocol for this assay, along with representative data and workflow diagrams.
Introduction
This compound is a fluorescent probe with a long fluorescence lifetime and high quantum yield, making it an excellent tool for fluorescence-based assays. Its environmentally sensitive fluorescence also makes it suitable for detecting changes in its local environment, such as those occurring upon binding to a protein. In this assay, a peptide derived from one of the interacting protein partners is synthesized and labeled with this compound. When this labeled peptide binds to its partner protein, the resulting complex has a significantly larger molecular volume than the free peptide. This increase in size slows down the rotational motion of the this compound probe in solution when excited with polarized light, leading to a high FP signal. Conversely, in the presence of an inhibitor that disrupts the PPI, the this compound labeled peptide is displaced and tumbles more rapidly, resulting in a low FP signal. This change in FP provides a sensitive and homogeneous method for screening large compound libraries for PPI inhibitors.
Materials and Methods
Reagents and Materials
-
This compound-labeled peptide probe (sequence specific to the PPI of interest)
-
Target protein (the binding partner of the labeled peptide)
-
Assay buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Positive control inhibitor (a known inhibitor of the PPI)
-
DMSO (for compound dilution)
-
384-well, black, low-volume microplates
Instrumentation
-
Microplate reader capable of fluorescence polarization measurements (Excitation: 365 nm, Emission: 450 nm)
-
Acoustic liquid handler for compound dispensing
-
Multichannel pipette or automated liquid handler for reagent addition
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 1 L of assay buffer and filter sterilize.
-
This compound-labeled Peptide: Reconstitute the lyophilized peptide in DMSO to a stock concentration of 1 mM. Further dilute in assay buffer to a working concentration of 20 nM.
-
Target Protein: Dilute the target protein in assay buffer to a working concentration of 40 nM. The optimal concentration should be determined experimentally by titration.
-
Positive Control: Prepare a 10 mM stock solution of the positive control inhibitor in DMSO. Create a serial dilution in DMSO for dose-response experiments.
Assay Procedure for HTS
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (at 10 mM in DMSO) into the wells of a 384-well microplate. For control wells, dispense 50 nL of DMSO.
-
Protein Addition: Add 10 µL of the 40 nM target protein solution to all wells except the "no protein" control wells. To the "no protein" wells, add 10 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-protein interaction.
-
Peptide Probe Addition: Add 10 µL of the 20 nM this compound-labeled peptide solution to all wells. The final concentration of the peptide will be 10 nM and the protein will be 20 nM in a final volume of 20 µL.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
Data Analysis and Interpretation
The fluorescence polarization (FP) is calculated by the instrument software using the following equation:
P = (I∥ - G ⋅ I⊥) / (I∥ + G ⋅ I⊥)
Where:
-
P is the polarization value.
-
I∥ is the fluorescence intensity parallel to the excitation light plane.
-
I⊥ is the fluorescence intensity perpendicular to the excitation light plane.
-
G is the grating factor, which corrects for instrumental bias.
The percentage of inhibition is calculated as:
% Inhibition = 100 × (1 - (FPsample - FPlow) / (FPhigh - FPlow))
Where:
-
FPsample is the FP of the test compound well.
-
FPhigh is the average FP of the DMSO control wells (high polarization).
-
FPlow is the average FP of the positive control or "no protein" wells (low polarization).
For dose-response analysis, the IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from an HTS campaign using this assay.
| Parameter | Value | Description |
| Assay Window (mP) | 150 mP | The difference in millipolarization units between the high and low controls. |
| Z'-factor | 0.75 | A measure of the statistical effect size, indicating an excellent assay quality for HTS. |
| Signal-to-Background | 3.5 | The ratio of the high signal to the low signal, demonstrating a robust assay window. |
| Positive Control IC50 | 2.5 µM | The concentration of the positive control inhibitor that results in 50% inhibition of the PPI. |
| Hit Rate | 0.5% | The percentage of compounds in a screening library identified as active at a defined concentration. |
Visualizations
Signaling Pathway Diagram
Caption: A generic signaling pathway illustrating the inhibition of a protein-protein interaction.
Experimental Workflow Diagram
Caption: The experimental workflow for the HTS fluorescence polarization assay.
Logical Relationship Diagram
Caption: The principle of the fluorescence polarization assay for PPI inhibitor screening.
Troubleshooting & Optimization
Preventing photobleaching of 4-Acetylpyrene during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 4-Acetylpyrene during fluorescence imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the imaging of this compound and provides systematic solutions to mitigate photobleaching.
Q1: My this compound signal is fading rapidly during time-lapse imaging. What can I do?
A1: Rapid signal loss, or photobleaching, is a common challenge. Here’s a step-by-step approach to troubleshoot this issue:
-
Optimize Illumination Settings:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][2]
-
Decrease Exposure Time: Minimize the duration the sample is illuminated.[1][2]
-
Use Neutral Density Filters: These filters reduce illumination intensity without changing the spectral quality of the light.[1][3]
-
-
Incorporate Antifade Reagents:
-
Adjust Imaging Protocol:
Q2: I am observing high background fluorescence, which gets worse as I increase the excitation power to compensate for photobleaching. How can I resolve this?
A2: This is a cyclical problem where compensating for one issue exacerbates another. Here’s how to break the cycle:
-
Address the Root Cause (Photobleaching): First, implement the steps from Q1 to reduce the rate of photobleaching. A more stable signal will require less excitation power, thus reducing the increase in background.
-
Optimize Sample Preparation:
-
Thorough Washing: Ensure that all unbound this compound is washed away, as this can contribute to background fluorescence.
-
Use an Antifade Reagent with Low Autofluorescence: Some antifade reagents can be inherently fluorescent. Check the specifications of your chosen reagent. For example, p-Phenylenediamine (PPD), a common antifade agent, can cause autofluorescence at shorter excitation wavelengths.[1]
-
-
Image Processing:
-
Background Subtraction: While not a solution for photobleaching, post-acquisition background subtraction can help improve the quality of your final images.
-
Frequently Asked Questions (FAQs)
Q: What is photobleaching and why does it happen?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[6] It occurs when the fluorophore absorbs light energy, and during its excited state, it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically modify the fluorophore, rendering it unable to fluoresce.[1]
Q: Are there specific antifade reagents recommended for pyrene derivatives like this compound?
| Antifade Agent Component | Common Commercial Formulations | Notes |
| p-Phenylenediamine (PPD) | Component in some formulations | Highly effective, but can be toxic and may cause autofluorescence with UV excitation.[2] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | VECTASHIELD® (in part), other custom formulations | Less effective than PPD but also less toxic.[1] |
| n-Propyl gallate (NPG) | Often used in custom glycerol-based antifades | Non-toxic and can be used with live cells, but can be difficult to dissolve.[2] |
| Trolox (a vitamin E analog) | VectaCell Trolox Antifade Reagent | Water-soluble antioxidant, effective in reducing ROS in live-cell imaging.[2] |
Q: How do I choose between a hard-setting and a soft-setting antifade mounting medium?
A: The choice depends on your experimental needs:
-
Soft-setting (non-curing) media: These are typically glycerol-based and are ready for imaging immediately after mounting. They are ideal for short-term storage and when the sample may need to be accessed again.[4]
-
Hard-setting (curing) media: These media solidify over time, providing a permanent seal for long-term storage and repeated imaging sessions.[4][5]
Q: Can I prepare my own antifade mounting medium?
A: Yes, you can prepare your own antifade medium. A common recipe involves dissolving an antifade agent like DABCO or NPG in a glycerol-based buffer. However, commercial preparations offer the convenience of quality control and optimized formulations.
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Cells
This protocol describes the use of a commercial antifade mounting medium for slides with fixed cells stained with this compound.
-
Sample Preparation: Complete all staining and washing steps for your cells on the coverslip or slide.
-
Final Wash: Perform a final wash in a phosphate-buffered saline (PBS) solution.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the slide, being careful not to let the sample dry out.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium onto the sample on the slide.
-
Mount Coverslip: Gently lower a coverslip onto the drop of medium, avoiding air bubbles.
-
Curing (for hard-setting media): If using a hard-setting medium, allow it to cure according to the manufacturer's instructions (typically at room temperature in the dark for a few hours to overnight).[4]
-
Sealing (optional but recommended for long-term storage): Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: Proceed with fluorescence imaging, following the recommendations in the troubleshooting guide to minimize photobleaching.
Visualizations
Caption: General mechanism of photobleaching.
Caption: Troubleshooting workflow for photobleaching.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. mybiosource.com [mybiosource.com]
- 4. Anti-fade Mounting Medium (With PI)-Chongqing Biospes Co., Ltd [biospes.com]
- 5. Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Correcting for inner filter effects in 4-Acetylpyrene measurements
This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction of inner filter effects (IFE) in fluorescence measurements of 4-Acetylpyrene.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity, leading to a non-linear relationship between concentration and fluorescence. It is not a form of fluorescence quenching.[1] There are two types:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample before it can reach the fluorophore molecules in the center of the cuvette. This reduces the number of excited molecules.[1]
-
Secondary Inner Filter Effect: Occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[1] This is more common when there is a significant overlap between the absorbance and emission spectra.
Q2: Why is correcting for the inner filter effect important for this compound measurements?
A2: Correcting for the IFE is crucial for obtaining accurate quantitative data. This compound, like other pyrene derivatives, has a high molar absorptivity. At higher concentrations, the absorbance of the solution can become significant, leading to substantial inner filter effects. Failure to correct for IFE will result in an underestimation of the true fluorescence intensity, leading to incorrect calculations of quantum yields, binding constants, or concentration-dependent phenomena.
Q3: How can I know if my measurements are affected by the inner filter effect?
A3: A key indicator of IFE is a loss of linearity in the plot of fluorescence intensity versus concentration. As concentration increases, the fluorescence intensity will begin to plateau or even decrease. A good rule of thumb is to keep the absorbance of your sample below 0.1 at the excitation wavelength to minimize IFE.
Q4: What is the difference between the inner filter effect and fluorescence quenching?
A4: While both phenomena result in decreased fluorescence intensity, their mechanisms are different. The inner filter effect is a result of light absorption by the bulk sample, which is dependent on the sample's optical density and the instrument's geometry. In contrast, fluorescence quenching involves non-radiative energy transfer processes that occur due to molecular interactions, such as collisions between the fluorophore and a quencher molecule.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Fluorescence intensity is not linear with increasing this compound concentration. | Inner Filter Effect: At higher concentrations, the absorbance of the solution at the excitation and/or emission wavelengths is too high, causing primary and secondary inner filter effects. | 1. Dilute the Sample: The simplest approach is to dilute the samples until the absorbance at the excitation wavelength is less than 0.1. 2. Mathematical Correction: If dilution is not possible or desirable, use the absorbance-based correction formula (see Experimental Protocol section). |
| Corrected fluorescence data still appears non-linear. | Incorrect Absorbance Measurements: The absorbance values used for the correction (Aex and Aem) may be inaccurate. Presence of Quenchers: An unintended quenching agent may be present in the sample. Excimer Formation: Pyrene and its derivatives can form excimers at high concentrations, which have a different emission spectrum and can affect linearity. | 1. Verify Spectrophotometer Calibration: Ensure the UV-Vis spectrophotometer is properly blanked and calibrated. Remeasure the absorbance of your samples. 2. Check for Contaminants: Analyze your solvent and reagents for potential quenching impurities. 3. Analyze Emission Spectra: Check for the appearance of a broad, red-shifted emission band (around 470 nm for pyrene excimers) which indicates excimer formation. If present, the standard IFE correction may not be sufficient. |
| Low signal-to-noise ratio after dilution. | Concentration is too low: The fluorophore concentration is below the detection limit of the instrument. | 1. Optimize Instrument Settings: Increase the detector gain (voltage) or use wider excitation/emission slits. Note that wider slits may reduce spectral resolution. 2. Use a More Sensitive Instrument: If available, use a fluorometer with a higher sensitivity. 3. Apply Correction Method: Instead of extensive dilution, work at a slightly higher concentration where the signal is robust and apply the mathematical IFE correction. |
Experimental Protocols
Protocol 1: Correction of Inner Filter Effect using UV-Vis Absorbance
This protocol describes the most common method for correcting IFE based on the sample's absorbance at the excitation and emission wavelengths.
Methodology:
-
Sample Preparation: Prepare a series of this compound solutions of known concentrations in the desired solvent (e.g., ethanol, cyclohexane).
-
Determine Excitation and Emission Wavelengths:
-
Using a dilute solution of this compound, measure the absorbance spectrum to find the absorbance maximum (λ_abs_max). The excitation wavelength (λ_ex) is typically set at or near this maximum. For pyrene derivatives, this is often around 345 nm.[2]
-
Measure the fluorescence emission spectrum by exciting at λ_ex. Identify the wavelength of maximum fluorescence emission (λ_em). For pyrene monomers, this is typically around 375-395 nm.[2][3]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution in your concentration series at the chosen excitation wavelength (A_ex).
-
Measure the absorbance of each solution at the chosen emission wavelength (A_em).
-
-
Fluorescence Measurements:
-
Using a fluorometer with a standard 1 cm path length cuvette, measure the fluorescence intensity of each solution (F_obs) at λ_em, using λ_ex for excitation.
-
-
Data Correction:
-
Apply the following formula to correct the observed fluorescence intensity (F_obs) for each sample: F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed (measured) fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
-
Data Presentation
The table below shows an example dataset for a this compound concentration series, demonstrating the effect of the IFE correction.
-
λ_ex: 345 nm
-
λ_em: 385 nm
| Concentration (µM) | A_ex (at 345 nm) | A_em (at 385 nm) | F_obs (Arbitrary Units) | F_corr (Arbitrary Units) |
| 1 | 0.025 | 0.005 | 105,000 | 108,700 |
| 2 | 0.050 | 0.010 | 208,000 | 222,800 |
| 5 | 0.125 | 0.025 | 495,000 | 589,500 |
| 10 | 0.250 | 0.050 | 890,000 | 1,205,000 |
| 15 | 0.375 | 0.075 | 1,150,000 | 1,811,000 |
Note: The plot of F_obs vs. Concentration would show significant negative deviation from linearity, while the plot of F_corr vs. Concentration would be linear.
Visualizations
Inner Filter Effect Conceptual Diagram
Caption: Conceptual diagram of primary and secondary inner filter effects.
Experimental Workflow for IFE Correction
Caption: Workflow for correcting fluorescence data for the inner filter effect.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 4-Acetylpyrene Aggregation and Fluorescence Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting experiments involving 4-acetylpyrene aggregation and its effects on fluorescence spectra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence behavior significant?
A1: this compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique fluorescent properties. Its significance lies in its sensitivity to the local environment, making it a valuable probe in various applications, including the study of protein conformation, membrane dynamics, and drug delivery systems. The acetyl group can influence its aggregation behavior and photophysical properties compared to unsubstituted pyrene.
Q2: What is the difference between monomer and excimer emission in this compound?
A2: At low concentrations, this compound molecules are isolated and, upon excitation, exhibit a characteristic "monomer" fluorescence with well-defined vibronic bands in the shorter wavelength region (typically ~375-420 nm). At higher concentrations, or when forced into proximity, an excited this compound molecule can interact with a ground-state molecule to form an "excimer" (excited dimer). This excimer has a lower energy level and emits a broad, unstructured band at a longer wavelength (red-shifted, typically ~450-550 nm), which is devoid of the fine structure seen in the monomer emission.[1][2]
Q3: What is aggregation-induced emission (AIE) and is it relevant to this compound?
A3: Aggregation-induced emission (AIE) is a phenomenon where a molecule is weakly fluorescent in a dilute solution but becomes highly emissive upon aggregation.[3] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While classic pyrene often shows aggregation-caused quenching (ACQ) due to strong π-π stacking leading to non-emissive excimers, certain derivatives of pyrene can be engineered to exhibit AIE. The behavior of this compound in this regard would depend on the specific experimental conditions, such as the solvent and the presence of other molecules that influence its packing in the aggregated state.
Q4: How does solvent polarity affect the fluorescence spectrum of this compound?
A4: The fluorescence of pyrene and its derivatives is sensitive to solvent polarity. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the monomer emission is often used as a measure of the polarity of the microenvironment. In more polar solvents, the I₁ peak intensity is favored over the I₃ peak. Additionally, the position of the excimer emission can also be influenced by solvent polarity.
Troubleshooting Guides
Issue 1: No or Weak Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Ensure the excitation wavelength is set appropriately for this compound (typically around 340 nm). Check that the emission wavelength range is set to capture both monomer and potential excimer fluorescence (e.g., 350-650 nm). |
| Low Concentration | If you are expecting to see a signal, the concentration of this compound may be too low. Prepare a more concentrated sample to verify that the instrument is detecting the fluorophore. |
| Quenching | The presence of quenchers (e.g., dissolved oxygen, heavy atoms, or certain solvents) can significantly reduce fluorescence intensity. Degas your solvent by bubbling with an inert gas like nitrogen or argon. |
| Photobleaching | Prolonged exposure to the excitation light can lead to the degradation of the fluorophore. Reduce the excitation slit width or use neutral density filters to minimize light exposure. |
Issue 2: Unexpected Spectral Shape or Position
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Fluorescent impurities in the this compound sample or the solvent can lead to unexpected peaks. Ensure the purity of your compound and use high-purity spectroscopic grade solvents. |
| Scattered Light | Light scattering from particles or aggregates in the solution can interfere with the spectrum, especially near the excitation wavelength. Filter your solutions through a 0.22 µm filter before measurement. |
| Inner Filter Effect | At very high concentrations, the sample can absorb a significant portion of the excitation or emission light, distorting the spectral shape. Dilute the sample and re-measure. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution or Aggregation | Ensure that this compound is fully dissolved in the solvent. Sonication can aid in dissolution. For aggregation studies, ensure that the method of inducing aggregation is consistent between experiments. |
| Temperature Fluctuations | Fluorescence is temperature-sensitive. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. |
| Cuvette Contamination | Thoroughly clean the cuvette between measurements to avoid cross-contamination. Rinse with the solvent being used for the next measurement. |
Data Presentation
Table 1: Typical Fluorescence Emission Wavelengths for Pyrene Derivatives
| Emission Type | Typical Wavelength Range (nm) | Spectral Characteristics |
| Monomer | 375 - 420 | Structured, with distinct vibronic peaks |
| Excimer | 450 - 550 | Broad, unstructured, red-shifted |
Note: Specific peak positions for this compound may vary depending on the solvent and concentration. The data presented here is based on general observations for pyrene and its derivatives.[1][2]
Table 2: Effect of Concentration on the Fluorescence of a Pyrene Derivative in THF
| Concentration (M) | Maximum Emission Wavelength (nm) | Observation |
| 10⁻⁷ | 516 | Primarily monomer emission |
| 10⁻⁶ | 520 | Onset of red-shift |
| 10⁻⁵ | 528 | Increasing excimer contribution |
| 10⁻⁴ | 535 | Significant excimer emission |
| 10⁻³ | 542 | Predominantly excimer emission with potential quenching |
Data adapted from a study on a pyrene-based derivative. This table illustrates the general trend of red-shifting emission with increasing concentration due to excimer formation.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a high-purity, spectroscopic grade solvent (e.g., THF, cyclohexane, or ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Store the stock solution in the dark to prevent photodegradation.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution to prepare a range of working solutions with different concentrations. The concentration range should be chosen based on the specific phenomenon being investigated (e.g., 10⁻⁷ M to 10⁻³ M for studying aggregation).
Protocol 2: Fluorescence Spectroscopy Measurement
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation wavelength (e.g., 340 nm) and the emission scan range (e.g., 350-650 nm). Set the excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a blank spectrum. This will be subtracted from the sample spectra to correct for solvent Raman scattering and other background signals.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the fluorescence spectrum.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. Analyze the corrected spectrum to identify monomer and excimer emission peaks. Calculate the ratio of excimer to monomer intensity (Iₑ/Iₘ) if applicable.
Visualizations
Caption: Experimental workflow for studying this compound aggregation.
References
Technical Support Center: Labeling Proteins with 4-Acetylpyrene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Acetylpyrene-derived fluorescent probes for protein labeling.
Diagram of the Experimental Workflow
Caption: Workflow for protein labeling with this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Can I directly use this compound to label my protein?
No, this compound is not chemically reactive towards proteins in its native state. It must first be chemically modified to create a derivative with a reactive group that can covalently bind to specific amino acid side chains on the protein. The most common reactive groups are N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting free thiols (cysteine residues).
Q2: Which amino acid should I target on my protein with a this compound derivative?
The choice of target amino acid depends on your protein and experimental goals:
-
Lysine (Amine Labeling): Lysine residues are generally abundant and located on the protein surface, making them accessible for labeling. However, if a lysine residue is in the active site or binding interface of your protein, labeling it could compromise the protein's function.[1]
-
Cysteine (Thiol Labeling): Cysteine is a less abundant amino acid, allowing for more site-specific labeling if your protein has a limited number of accessible cysteine residues.[2] If your protein does not have a native free cysteine, you may need to introduce one via site-directed mutagenesis.
Q3: What are the potential challenges of using a this compound-based probe?
Pyrene-based dyes, including derivatives of this compound, are hydrophobic. This can lead to several challenges:
-
Solubility Issues: The probe may have low solubility in aqueous buffers, requiring the use of organic co-solvents like DMSO or DMF. The final labeled protein may also become less soluble, potentially leading to precipitation.[1]
-
Non-Specific Binding: The hydrophobic nature of pyrene can cause it to bind non-covalently to hydrophobic pockets on the protein surface, leading to background fluorescence.[2]
-
Aggregation: Both the free dye and the labeled protein may be prone to aggregation in aqueous solutions.
-
Excimer Formation: Pyrene is known to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity. This results in a broad, red-shifted emission spectrum. While this property can be used to study protein-protein interactions or conformational changes, it can also complicate data analysis if not properly accounted for.[2]
Q4: How do I determine the concentration and degree of labeling of my this compound-labeled protein?
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[3] You will need to measure the absorbance of the labeled protein solution at 280 nm (for the protein) and at the absorbance maximum of the pyrene dye (around 340 nm).
The following information is required for the calculation:
-
Molar extinction coefficient of pyrene: ~40,000 M⁻¹cm⁻¹ at ~340 nm in methanol.[2] (It is recommended to determine the exact value for your specific derivative and buffer).
-
Molar extinction coefficient of your protein at 280 nm.
-
A correction factor to account for the dye's absorbance at 280 nm.
Q5: How might labeling with a this compound derivative affect my protein's function?
Covalent modification of an amino acid side chain can potentially alter the structure and function of your protein. The bulky and hydrophobic nature of the pyrene moiety can be disruptive. It is crucial to perform a functional assay on the labeled protein to ensure it retains its biological activity.[2] If you observe a loss of function, consider reducing the degree of labeling or choosing a different labeling site.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Inactive Dye | The reactive group (NHS ester or maleimide) is susceptible to hydrolysis. Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use. Store solid dye desiccated and protected from light at -20°C. |
| Suboptimal pH | For amine labeling (NHS ester), the pH should be between 8.0 and 9.0. For thiol labeling (maleimide), the pH should be between 7.0 and 7.5.[4] |
| Interfering Substances in Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for the reactive dye. Use amine-free (e.g., PBS, HEPES) and thiol-free buffers for the labeling reaction. Remove any interfering substances from the protein solution by dialysis or gel filtration prior to labeling. |
| Insufficient Dye-to-Protein Ratio | Increase the molar ratio of dye to protein in the labeling reaction. Start with a 10:1 to 40:1 ratio and optimize as needed.[5] |
| Inaccessible Target Residues | The target lysine or cysteine residues may be buried within the protein structure. Consider performing the labeling reaction under partial denaturing conditions, although this may affect protein function. |
| Oxidized Cysteines (for thiol labeling) | Cysteine residues can form disulfide bonds and will not react with maleimides. Reduce the protein with a 10-fold molar excess of a reducing agent like TCEP before adding the maleimide probe. TCEP does not need to be removed before adding the maleimide.[6] |
Problem 2: Labeled Protein Precipitates
| Possible Cause | Troubleshooting Steps |
| High Degree of Labeling | The hydrophobic pyrene dye increases the overall hydrophobicity of the protein, which can lead to aggregation and precipitation.[1] Reduce the dye-to-protein molar ratio during the labeling reaction to achieve a lower degree of labeling. |
| Poor Solubility of Labeled Protein | Perform the labeling and subsequent experiments in a buffer containing a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) to help maintain the solubility of the labeled protein. |
| Protein Concentration is Too High | Try performing the labeling reaction at a lower protein concentration. |
Problem 3: High Background Fluorescence or Non-Specific Labeling
| Possible Cause | Troubleshooting Steps |
| Excess Free Dye | Ensure that all non-conjugated dye is removed after the labeling reaction. Use size exclusion chromatography (gel filtration) or extensive dialysis to purify the labeled protein. |
| Non-Covalent Binding of the Dye | The hydrophobic pyrene moiety can bind to hydrophobic pockets on the protein. Wash the purification column with a buffer containing a low concentration of a non-ionic detergent to disrupt non-specific hydrophobic interactions. |
| Non-Specific Covalent Labeling | At high pH (>9.0), NHS esters can react with other nucleophiles. For maleimide labeling, ensure the pH does not exceed 7.5 to maintain high specificity for thiols. |
Experimental Protocols
Protocol 1: Synthesis of Amine-Reactive this compound NHS Ester
This protocol describes a plausible two-step synthesis to convert this compound into an amine-reactive probe.
Step 1: Synthesis of Pyrene-4-carboxylic acid via Haloform Reaction
The haloform reaction converts a methyl ketone into a carboxylic acid.
Caption: Haloform reaction of this compound.
-
Dissolve this compound in a suitable solvent like dioxane or THF.
-
Add a solution of sodium hydroxide and bromine (or sodium hypobromite) dropwise while stirring.
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the pyrene-4-carboxylic acid.
-
Filter, wash, and dry the product.
Step 2: Synthesis of Pyrene-4-carboxylic acid N-hydroxysuccinimide (NHS) ester
-
Dissolve pyrene-4-carboxylic acid in an anhydrous solvent (e.g., DMF or THF).
-
Add N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the reaction at room temperature until complete.
-
Remove the urea byproduct by filtration.
-
The resulting solution containing the pyrene-4-carboxylic acid NHS ester can be used directly for protein labeling.
Protocol 2: Protein Labeling with Pyrene-4-carboxylic acid NHS Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[7]
-
Prepare Dye Stock Solution: Dissolve the pyrene-4-carboxylic acid NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized, with a starting range of 10:1 to 40:1.[5]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
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Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
Protocol 3: Synthesis of Thiol-Reactive this compound Maleimide
This protocol outlines a plausible two-step synthesis to create a thiol-reactive probe from this compound.
Step 1: Synthesis of 4-(1-Aminoethyl)pyrene via Reductive Amination
Caption: Reductive amination of this compound.
-
Dissolve this compound in a suitable solvent (e.g., methanol).
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Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the resulting 4-(1-Aminoethyl)pyrene by chromatography.
Step 2: Synthesis of the Maleimide Derivative
-
Dissolve 4-(1-Aminoethyl)pyrene in a suitable solvent.
-
Add a maleimide reagent containing a good leaving group, such as N-methoxycarbonylmaleimide, and stir at room temperature.
-
Purify the final thiol-reactive pyrene maleimide derivative by chromatography.
Protocol 4: Protein Labeling with Pyrene-Maleimide Derivative
-
Reduce Protein: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Prepare Protein Solution: The protein should be in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[4]
-
Prepare Dye Stock Solution: Dissolve the pyrene-maleimide derivative in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled protein using size-exclusion chromatography.
Quantitative Data Summary
The following tables provide recommended starting parameters for protein labeling with this compound derivatives. These are general guidelines, and optimal conditions should be determined empirically for each specific protein and application.
Table 1: Recommended Starting Conditions for Amine Labeling (NHS Ester)
| Parameter | Recommended Range | Rationale/Reference |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[7] |
| Dye:Protein Molar Ratio | 10:1 to 40:1 | A higher ratio increases the degree of labeling, but also the risk of protein precipitation and loss of function.[5] |
| Reaction pH | 8.0 - 9.0 | Ensures that lysine residues are deprotonated and reactive towards the NHS ester. |
| Reaction Time | 1 - 2 hours | Sufficient for most labeling reactions at room temperature. |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoids competition for the reactive dye. |
Table 2: Recommended Starting Conditions for Thiol Labeling (Maleimide)
| Parameter | Recommended Range | Rationale/Reference |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A high excess ensures labeling of the less abundant thiol groups. |
| Reaction pH | 7.0 - 7.5 | Optimal for specific reaction of maleimides with thiols.[4] |
| Reaction Time | 2 hours (RT) to Overnight (4°C) | Longer incubation times may be needed, especially at lower temperatures. |
| Reaction Buffer | Thiol-free (e.g., PBS, HEPES) | Avoids competition for the reactive dye. |
| Reducing Agent (if needed) | 10-fold molar excess of TCEP | Reduces disulfide bonds to free up cysteine residues for labeling.[6] |
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative Characterization of Pyrene-Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays [uwspace.uwaterloo.ca]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting unexpected shifts in 4-Acetylpyrene emission spectra
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected shifts in the emission spectra of 4-Acetylpyrene. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected emission characteristics of this compound?
This compound is a fluorescent probe known for its sensitivity to the local microenvironment. Its emission spectrum is characterized by a structured monomer emission in non-polar environments. However, in the presence of polar solvents or other environmental changes, significant shifts in the emission wavelength and intensity can occur. This property, known as solvatochromism, makes it a valuable tool for probing the polarity of its surroundings.
Q2: What is solvatochromism and how does it affect this compound's emission?
Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. For this compound, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in its fluorescence emission spectrum. This is due to the stabilization of the excited state of the molecule by the polar solvent molecules.
Q3: Can the concentration of this compound affect its emission spectrum?
Yes, at higher concentrations, pyrene and its derivatives, including this compound, can form excited-state dimers called excimers. Excimer formation results in a broad, structureless emission band that is significantly red-shifted compared to the monomer emission. This can be a common cause of unexpected spectral shifts if the concentration of the probe is not carefully controlled.
Q4: What is Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
In many fluorescent dyes, increasing the concentration or changing the solvent to induce aggregation leads to a decrease in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[1] Conversely, some molecules, including certain pyrene derivatives, exhibit Aggregation-Induced Emission (AIE), where aggregation leads to an enhancement of the fluorescence signal.[2] The formation of aggregates can also cause shifts in the emission wavelength.
Troubleshooting Guide for Unexpected Emission Shifts
Unexpected shifts in the emission spectrum of this compound can arise from several factors. Use the following guide to troubleshoot your experiment.
Issue 1: Red-Shift in Emission Spectrum
A red-shift, or a shift to longer wavelengths, is a common observation. The table below summarizes potential causes and suggested solutions.
| Potential Cause | Description | Suggested Solutions |
| Increased Solvent Polarity | This compound exhibits positive solvatochromism, meaning its emission red-shifts in more polar solvents.[3] Even small changes in the solvent composition or the presence of polar impurities can cause a noticeable shift. | - Verify the purity and polarity of your solvent. - Prepare fresh solvent and degas it to remove dissolved oxygen, which can act as a quencher. - If working with a solvent mixture, ensure the composition is accurate. |
| Excimer Formation | At high concentrations, this compound molecules can form excimers, which have a characteristic broad, red-shifted emission.[4] | - Reduce the concentration of this compound in your sample. - Perform a concentration-dependent study to identify the concentration at which excimer formation becomes significant. |
| Aggregation | Aggregation of this compound molecules can lead to changes in the emission spectrum, often resulting in a red-shift.[5] | - Lower the probe concentration. - Change the solvent to one in which this compound is more soluble. - Add a surfactant to prevent aggregation, if compatible with your experimental system. |
| Contamination | The presence of fluorescent impurities in your sample or solvent can lead to overlapping emission spectra, appearing as a red-shift. | - Run a fluorescence spectrum of your solvent and any other reagents alone to check for background fluorescence. - Purify your this compound sample if necessary. |
Issue 2: Blue-Shift in Emission Spectrum
A blue-shift, or a shift to shorter wavelengths, is less common but can occur under certain conditions.
| Potential Cause | Description | Suggested Solutions |
| Decreased Solvent Polarity | If your experiment involves a change to a less polar environment, a blue-shift in the emission of this compound is expected. | - Confirm the polarity of the new environment. - Use this property to your advantage to probe non-polar regions of your system. |
| Binding to a Hydrophobic Pocket | When this compound binds to a hydrophobic pocket of a protein or other macromolecule, it is shielded from the polar solvent, resulting in a blue-shifted emission. | - This is often the desired outcome when using this compound as a probe for hydrophobic binding sites. - Characterize the binding event using other techniques to confirm. |
Issue 3: Changes in Fluorescence Intensity
Unexpected changes in fluorescence intensity (quenching or enhancement) can also provide valuable information.
| Potential Cause | Description | Suggested Solutions |
| Quenching | A decrease in fluorescence intensity can be caused by quenchers such as oxygen, heavy atoms, or certain molecules with amine or nitro groups.[6] Aggregation can also lead to quenching (ACQ). | - Degas your solvents to remove dissolved oxygen. - Ensure your sample is free from quenching contaminants. - If aggregation is suspected, see the solutions for "Aggregation" under Issue 1. |
| Enhancement | An increase in fluorescence intensity can occur upon binding to a macromolecule that protects the probe from quenchers or in cases of Aggregation-Induced Emission (AIE). | - Investigate the possibility of AIE by studying the effect of solvent composition on fluorescence. - If binding is the cause, this can be used to quantify the interaction. |
Data Presentation
The following table provides an illustrative summary of the expected emission maxima of a pyrene derivative in solvents of varying polarity. Please note that the exact emission maximum of this compound may vary. This table should be used as a general guide for troubleshooting.
| Solvent | Polarity Index (ET(30)) | Expected Emission Maximum (nm) |
| Cyclohexane | 31.2 | ~ 370 - 390 (structured) |
| Toluene | 33.9 | ~ 380 - 400 (structured) |
| Dichloromethane | 41.1 | ~ 400 - 420 (less structured) |
| Acetone | 42.2 | ~ 410 - 430 (broad) |
| Ethanol | 51.9 | ~ 430 - 450 (broad) |
| Methanol | 55.5 | ~ 440 - 460 (broad) |
| Water | 63.1 | ~ 470 - 490 (broad) |
Experimental Protocols
General Protocol for Measuring this compound Fluorescence
This protocol provides a general guideline for obtaining reliable fluorescence emission spectra of this compound.
1. Materials and Reagents:
- This compound (ensure high purity)
- Spectroscopic grade solvents of varying polarities
- Volumetric flasks and pipettes
- Quartz cuvettes for fluorescence measurements
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a non-polar solvent where it is highly soluble (e.g., dichloromethane or toluene) at a concentration of approximately 1 mM.
- Store the stock solution in the dark and at a low temperature to prevent degradation.
3. Sample Preparation:
- Dilute the stock solution in the solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM) to avoid excimer formation.
- Prepare a blank sample containing only the solvent.
4. Instrument Setup:
- Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
- Set the excitation wavelength. For this compound, an excitation wavelength in the range of 340-360 nm is typically used.
- Set the emission wavelength range to scan from approximately 360 nm to 600 nm to capture both monomer and potential excimer emission.
- Set the excitation and emission slit widths. Start with a slit width of 5 nm for both and optimize as needed to obtain a good signal-to-noise ratio without saturating the detector.
5. Measurement:
- Place the blank cuvette in the spectrofluorometer and record a blank spectrum.
- Replace the blank with the sample cuvette and record the fluorescence emission spectrum.
- Subtract the blank spectrum from the sample spectrum to correct for background fluorescence from the solvent and cuvette.
6. Data Analysis:
- Identify the wavelength of maximum emission (λ_em).
- Analyze the shape of the spectrum for the presence of structured monomer emission or a broad excimer band.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected emission shifts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Calibration of 4-Acetylpyrene Response to Environmental Polarity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-acetylpyrene as a fluorescent probe to characterize environmental polarity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the calibration and use of this compound for polarity measurements.
| Problem | Potential Cause | Suggested Solution |
| No or Weak Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings. 2. Sample concentration is too low. 3. Instrument malfunction (e.g., lamp failure, detector issue). 4. Quenching of fluorescence. | 1. Verify the excitation and emission wavelengths for this compound. The excitation maximum is typically around 340-360 nm. 2. Prepare a fresh, more concentrated stock solution and dilute as necessary. Ensure the final concentration is appropriate for the instrument's sensitivity. 3. Check the instrument's performance with a standard fluorophore (e.g., quinine sulfate). Refer to the instrument manual for troubleshooting. 4. Ensure solvents are of spectroscopic grade and free from quenching impurities. Deoxygenate solutions if necessary, as oxygen can be a quencher. |
| Inconsistent or Drifting Fluorescence Intensity | 1. Photobleaching of the sample. 2. Temperature fluctuations in the sample holder. 3. Precipitation of this compound in the solvent. 4. Lamp intensity fluctuations. | 1. Reduce the excitation slit width or use a neutral density filter to decrease excitation intensity. Minimize the sample's exposure time to the excitation light. 2. Use a temperature-controlled cuvette holder to maintain a constant temperature. 3. Check the solubility of this compound in the chosen solvent. If solubility is low, consider using a different solvent or a co-solvent. 4. Allow the instrument's lamp to warm up and stabilize before taking measurements. |
| Distorted or Unexpected Spectral Shape | 1. Inner filter effect due to high sample concentration. 2. Presence of fluorescent impurities in the solvent or sample. 3. Scattering from the sample (e.g., Raleigh or Raman scattering). | 1. Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength. 2. Use high-purity, spectroscopy-grade solvents. Run a blank spectrum of the solvent to check for background fluorescence. 3. To identify Raman scatter, change the excitation wavelength; the Raman peak will shift accordingly. To minimize scattering, ensure the sample is free of particulates and consider using a cutoff filter. |
| Poor Correlation in the Polarity Calibration Plot | 1. Inaccurate solvent polarity values. 2. Specific chemical interactions between this compound and the solvent (e.g., hydrogen bonding) that are not accounted for by the polarity function. 3. Errors in measuring the emission maxima. | 1. Use reliable and appropriate solvent polarity scales and functions (e.g., Lippert-Mataga polarity function). 2. Consider using a multi-parameter solvent polarity scale if simple correlations are poor. Be aware of protic vs. aprotic solvent effects. 3. Ensure accurate and consistent determination of the peak maximum from the emission spectra. Use the instrument's software for peak picking. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a polarity probe?
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It is used as a fluorescent probe because its photophysical properties, particularly the position of its fluorescence emission maximum, are sensitive to the polarity of its immediate environment. This phenomenon, known as solvatochromism, allows for the characterization of the polarity of solvents, binding sites in macromolecules, or microenvironments within membranes.
Q2: How does the fluorescence of this compound change with solvent polarity?
The fluorescence emission spectrum of this compound typically shows a bathochromic (red) shift as the polarity of the solvent increases. This is due to the stabilization of the more polar excited state of the molecule by polar solvent molecules.
Q3: What is the typical concentration range for this compound in these experiments?
A typical starting point for this compound concentration is in the micromolar (µM) range (e.g., 1-10 µM). The optimal concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength) and aggregation, yet high enough to provide a good signal-to-noise ratio.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution (e.g., 1 mM) in a non-polar solvent where it is readily soluble, such as toluene or dichloromethane. This stock solution can then be diluted into the various solvents of interest for the measurements.
Q5: What is the Lippert-Mataga plot and how is it used?
The Lippert-Mataga plot is a graphical representation of the relationship between the Stokes shift of a fluorescent probe and the polarity of the solvent. The Stokes shift (the difference in wavenumber between the absorption and emission maxima) is plotted against the solvent polarity function, Δf. A linear plot indicates a good correlation and can be used to determine the change in the dipole moment of the fluorophore upon excitation.
Q6: Can I use the well-known I1/I3 vibronic band ratio of pyrene for this compound?
While the parent compound pyrene exhibits a characteristic change in the intensity ratio of its first and third vibronic bands (I1/I3) with solvent polarity, the introduction of the acetyl group in this compound significantly alters its photophysical properties. Therefore, monitoring the shift in the emission maximum (solvatochromic shift) is the more common and appropriate method for calibrating its response to polarity.
Experimental Protocol: Calibration of this compound Fluorescence to Solvent Polarity
This protocol outlines the steps to generate a calibration curve correlating the fluorescence emission of this compound to the polarity of various solvents.
1. Materials:
-
This compound (high purity)
-
Spectroscopy-grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, water)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mM stock solution of this compound in toluene.
-
Working Solutions: For each solvent to be tested, prepare a solution of this compound with a final concentration that results in an absorbance of less than 0.1 at the excitation maximum (typically around 5 µM). This is done by diluting the stock solution into the respective solvents.
3. Spectroscopic Measurements:
-
Absorption Spectra: For each working solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).
-
Fluorescence Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λabs) determined for each solvent.
-
Record the fluorescence emission spectrum for each solution.
-
Determine the wavelength of the fluorescence emission maximum (λem) for each solvent.
-
4. Data Analysis:
-
Calculate Stokes Shift: For each solvent, calculate the Stokes shift in wavenumbers (cm-1) using the following equation: Δν = (1/λabs) - (1/λem) (where λ is in cm)
-
Determine Solvent Polarity Function (Δf): Calculate the Lippert-Mataga solvent polarity function (Δf) for each solvent using the equation: Δf = [(ε - 1) / (2ε + 1)] - [(n2 - 1) / (2n2 + 1)] (where ε is the dielectric constant and n is the refractive index of the solvent)
-
Construct the Lippert-Mataga Plot: Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).
-
Linear Regression: Perform a linear regression on the data points to obtain the calibration curve and the correlation coefficient (R2).
Quantitative Data
The following table provides representative photophysical data for the parent compound, pyrene , in various solvents. Note: Researchers should generate their own calibration data for This compound following the protocol above, as the acetyl group will influence the emission maxima.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Polarity Function (Δf) | Pyrene Emission Maxima (λem, nm) |
| Hexane | 1.88 | 1.375 | 0.001 | ~373, 384, 393 |
| Toluene | 2.38 | 1.497 | 0.014 | ~375, 385, 395 |
| Chloroform | 4.81 | 1.446 | 0.149 | ~377, 387, 397 |
| Acetone | 20.7 | 1.359 | 0.284 | ~372, 383, 393 |
| Ethanol | 24.5 | 1.361 | 0.289 | ~373, 384, 394 |
| Methanol | 32.7 | 1.329 | 0.309 | ~373, 384, 394 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | ~371, 382, 392 |
| Water | 80.1 | 1.333 | 0.320 | ~373, 384, 394 |
Visualizations
Caption: Experimental workflow for calibrating the fluorescence response of this compound to solvent polarity.
Caption: Jablonski diagram illustrating the principle of solvatochromism for this compound.
Technical Support Center: 4-Acetylpyrene in Live Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Acetylpyrene in live cell studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in live cell studies?
This compound is a fluorescent probe belonging to the pyrene family of polycyclic aromatic hydrocarbons (PAHs). It is utilized in live cell imaging and fluorescence microscopy due to its sensitivity to the local environment, which can provide insights into cellular processes.
Q2: What are the primary challenges when using this compound in live cell experiments?
The main challenges associated with this compound in live cell studies are its potential cytotoxicity and phototoxicity. Cytotoxicity refers to the inherent toxicity of the compound to cells, which can lead to reduced cell viability and altered cellular functions. Phototoxicity is light-induced toxicity, where the fluorescent molecule, upon excitation, generates reactive oxygen species (ROS) that can damage cellular components and lead to cell death.[1][2]
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
Due to the hydrophobic nature of this compound, it is recommended to dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be diluted in cell culture medium to the desired final working concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High Cell Death or Low Cell Viability Observed After this compound Treatment
Possible Cause 1: Intrinsic Cytotoxicity of this compound
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration. Start with a low concentration and incrementally increase it to find the highest concentration that does not significantly impact cell viability.
-
Limit Incubation Time: Reduce the duration of cell exposure to this compound to the minimum time required to achieve adequate staining or signal for your experiment.
-
Possible Cause 2: Phototoxicity from Imaging
-
Solution:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.
-
Use Sensitive Detectors: Employ high-sensitivity cameras or detectors to minimize the required excitation light.
-
Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure to the cells.[3]
-
Problem 2: Weak or No Fluorescent Signal from this compound
Possible Cause 1: Insufficient Concentration or Staining Time
-
Solution:
-
Increase Concentration: Gradually increase the working concentration of this compound, while monitoring for cytotoxic effects.
-
Optimize Staining Time: Extend the incubation time to allow for sufficient uptake of the probe by the cells.
-
Possible Cause 2: Suboptimal Imaging Settings
-
Solution:
-
Check Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
-
Adjust Gain and Exposure: Increase the camera gain or exposure time, but be mindful of increasing phototoxicity and background noise.
-
Problem 3: High Background Fluorescence
Possible Cause 1: Excess Unbound this compound
-
Solution:
-
Wash Steps: After incubation with this compound, wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove any unbound probe.
-
Possible Cause 2: Autofluorescence from Cells or Medium
-
Solution:
-
Use Phenol Red-Free Medium: Phenol red in culture medium is a common source of background fluorescence. Switch to a phenol red-free medium for imaging experiments.
-
Image Unstained Controls: Always include an unstained control (cells without this compound) to assess the level of cellular autofluorescence. This can be subtracted from the stained samples during image analysis.
-
Quantitative Data on Cytotoxicity
Currently, there is a lack of specific IC50 values for this compound in commonly used cell lines such as HeLa, HEK293, and A549 in the public domain. However, studies on the parent compound, pyrene, can offer some insight. For instance, pyrene has been shown to cause a 28% reduction in the viability of HepG2 cells at a concentration of 50 µM.[6] It is important to note that the acetyl group in this compound may alter its cytotoxic profile. Therefore, it is strongly recommended that researchers determine the IC50 value of this compound for their specific cell line and experimental conditions.
| Compound | Cell Line | Concentration | Effect on Cell Viability | Reference |
| Pyrene | HepG2 | 50 µM | 28% reduction | [6] |
| This compound | HeLa, HEK293, A549 | Data Not Available | Requires Experimental Determination |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which there is 50% inhibition of cell growth).
Protocol 2: Mitigating this compound-Induced Phototoxicity with N-acetylcysteine (NAC)
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere.
-
NAC Pre-treatment (Optional): Pre-incubate the cells with a low concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.
-
Co-incubation: Add this compound to the culture medium, with or without NAC, and incubate for the required staining duration.
-
Washing: Wash the cells with fresh medium (with or without NAC) to remove unbound this compound.
-
Live Cell Imaging: Proceed with live cell imaging, keeping the excitation light exposure to a minimum.
-
Control Groups: Include control groups with no treatment, this compound alone, and NAC alone to assess the effects of each component.
Visualizations
Caption: Experimental workflow for live cell imaging with this compound, including optional steps to mitigate cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity, based on related compounds.
References
- 1. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 4-Acetylpyrene and Other Solvatochromic Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvatochromic dye is critical for accurately probing the microenvironment of a system. This guide provides a comparative analysis of 4-Acetylpyrene and other commonly used solvatochromic dyes, including Nile Red, Prodan, and Reichardt's dye. The comparison is supported by experimental data and detailed methodologies to assist in making informed decisions for your research needs.
Solvatochromic dyes are invaluable tools in chemistry, biology, and materials science, as their absorption and emission spectra are sensitive to the polarity of their local environment. This property allows them to act as reporters on the microscopic properties of solvents, protein binding sites, lipid membranes, and other complex systems. This guide focuses on a comparative analysis of this compound, a pyrene-based dye, against other well-established solvatochromic probes.
Comparative Solvatochromic Properties
The solvatochromic behavior of a dye is primarily characterized by its Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra. A larger Stokes shift in response to changes in solvent polarity generally indicates a greater sensitivity of the dye to its environment. The Lippert-Mataga equation is a fundamental model used to quantify the relationship between the Stokes shift and solvent polarity.
Below is a table summarizing the key solvatochromic properties of this compound and other selected dyes in a range of solvents with varying polarities. Please note that the data for this compound is based on studies of closely related pyrene derivatives and is intended to provide a reasonable estimate of its behavior.
| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| This compound (estimated) | Cyclohexane | ~385 | ~395 | ~650 | ~0.8 |
| Toluene | ~388 | ~405 | ~1050 | ~0.7 | |
| Dichloromethane | ~392 | ~420 | ~1650 | ~0.5 | |
| Acetonitrile | ~390 | ~435 | ~2500 | ~0.3 | |
| Methanol | ~390 | ~450 | ~3200 | ~0.2 | |
| Nile Red | Cyclohexane | 509 | 562 | 1980 | 0.79 |
| Toluene | 516 | 585 | 2380 | 0.65 | |
| Dichloromethane | 538 | 622 | 2680 | 0.38 | |
| Acetonitrile | 542 | 638 | 3000 | 0.21 | |
| Methanol | 552 | 655 | 3150 | 0.09 | |
| Prodan | Cyclohexane | 345 | 390 | 3450 | 0.92 |
| Toluene | 355 | 415 | 4250 | 0.85 | |
| Dichloromethane | 360 | 450 | 5700 | 0.60 | |
| Acetonitrile | 358 | 490 | 7800 | 0.35 | |
| Methanol | 355 | 520 | 9800 | 0.10 | |
| Reichardt's Dye (Betaine 30) | Diphenyl ether | 810 | - | - | - |
| Acetone | 677 | - | - | - | |
| 2-Propanol | 568 | - | - | - | |
| Ethanol | 519 | - | - | - | |
| Water | 453 | - | - | - |
Note: Data is compiled from various sources and may vary depending on experimental conditions. The quantum yield of Reichardt's dye is generally not measured due to its primary use as a solvent polarity indicator based on absorption shifts.
Experimental Protocols
Accurate and reproducible measurements are paramount in solvatochromism studies. The following are detailed methodologies for the key experiments involved.
I. Measurement of Absorption and Emission Spectra
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths of the solvatochromic dye in various solvents.
Materials:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvatochromic dye stock solution (e.g., 1 mM in a non-polar solvent like cyclohexane)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the solvatochromic dye in each solvent. A typical concentration is in the micromolar range (1-10 µM).
-
Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stabilization.
-
Set the desired wavelength range for scanning (e.g., 300-700 nm).
-
Use a cuvette filled with the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum of the dye solution in the same cuvette.
-
Identify and record the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined λ_abs.
-
Set the emission wavelength range to be scanned (e.g., λ_abs + 10 nm to 800 nm).
-
Use a cuvette with the pure solvent to record a blank spectrum to check for solvent-related fluorescence.
-
Record the fluorescence emission spectrum of the dye solution.
-
Identify and record the wavelength of maximum emission (λ_em).
-
-
Repeat for all solvents: Repeat steps 1-3 for each solvent in the series.
II. Calculation of Stokes Shift
Objective: To quantify the energy difference between the absorption and emission maxima.
Procedure:
-
Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm⁻¹): ν (cm⁻¹) = 1 / λ (nm) * 10⁷
-
Calculate the Stokes shift (Δν) in wavenumbers: Δν (cm⁻¹) = ν_abs - ν_em
III. Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of a fluorophore's emission.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solutions of the sample and reference standard of varying concentrations.
Procedure:
-
Prepare a series of solutions of both the sample and the reference standard with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption and emission spectra for each solution.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (η_sample² / η_ref²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
IV. Construction of a Lippert-Mataga Plot
Objective: To analyze the solvatochromic behavior and estimate the change in dipole moment upon excitation.
Procedure:
-
Calculate the Stokes shift (Δν) for the dye in each solvent as described above.
-
Calculate the solvent polarity parameter, the orientation polarizability (Δf), for each solvent using the following equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the Stokes shift (Δν in cm⁻¹) on the y-axis against the orientation polarizability (Δf) on the x-axis.
-
Perform a linear regression on the data points. The slope of the Lippert-Mataga plot is proportional to the square of the change in the dipole moment of the dye upon excitation.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of solvatochromism, the following diagrams are provided.
Caption: Experimental workflow for solvatochromism analysis.
Caption: Factors influencing solvatochromic shifts.
Conclusion
The choice of a solvatochromic dye depends on the specific application, including the polarity range of the system under investigation, the required photostability, and the desired excitation and emission wavelengths. This compound, with its pyrene core, offers good photostability and a moderate sensitivity to solvent polarity, making it a suitable candidate for various applications. Nile Red is a versatile probe with a large Stokes shift and emission in the red region of the spectrum, which is often advantageous for biological imaging to minimize autofluorescence. Prodan exhibits a very large Stokes shift and is highly sensitive to polar environments, making it an excellent probe for detecting subtle changes in polarity. Reichardt's dye, with its exceptionally large solvatochromic range, remains the gold standard for defining empirical scales of solvent polarity.
By understanding the comparative properties and employing the detailed experimental protocols outlined in this guide, researchers can confidently select and utilize the most appropriate solvatochromic dye to gain valuable insights into their systems of interest.
Cross-Validation of 4-Acetylpyrene Assays with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites and chemical compounds is paramount. 4-Acetylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a compound of interest in various biological and environmental studies. While rapid screening methods like immunoassays offer high throughput, the gold standard for confirmation and precise quantification remains mass spectrometry. This guide provides a comprehensive comparison of a this compound immunoassay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with experimental protocols and supporting data to aid in the selection of the appropriate analytical method.
Cross-validation is a critical process to verify that an analytical method produces consistent and reliable results when compared to another method.[1] This is particularly important when transferring methods between laboratories or when comparing data from different analytical platforms.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of a hypothetical this compound immunoassay (competitive ELISA format) and a validated LC-MS/MS method. The data is representative of what can be expected when comparing these two analytical techniques for the quantification of a small molecule in a biological matrix like plasma.
| Parameter | This compound Immunoassay (ELISA) | LC-MS/MS | Comments |
| Principle | Antigen-antibody binding | Mass-to-charge ratio | Immunoassays rely on the specific binding of an antibody to the target analyte.[3] LC-MS/MS physically separates the analyte from the matrix before detection based on its unique mass. |
| Specificity | Moderate to High | Very High | Immunoassays can be susceptible to cross-reactivity with structurally related molecules, potentially leading to overestimated results.[3][4] LC-MS/MS offers superior specificity due to chromatographic separation and detection of specific precursor and product ions.[4][5] |
| Sensitivity (LLOQ) | ~0.5 ng/mL | ~0.05 ng/mL | LC-MS/MS typically provides significantly lower limits of quantification, making it suitable for trace-level analysis.[6] |
| Accuracy (% Recovery) | 85-115% | 95-105% | While both methods can achieve acceptable accuracy, LC-MS/MS generally provides results closer to the true value due to its higher specificity.[6] |
| Precision (%CV) | < 15% | < 10% | The precision of both methods is generally high, but the automated and highly controlled nature of LC-MS/MS can lead to lower variability. |
| Throughput | High (96-well plate format) | Moderate | Immunoassays are well-suited for screening a large number of samples simultaneously.[4] LC-MS/MS analysis is sequential, resulting in a lower sample throughput.[4] |
| Cost per Sample | Low | High | Immunoassays are generally more cost-effective for large-scale studies.[4] The initial investment and operational costs for LC-MS/MS are substantially higher.[3] |
| Matrix Effects | Can be significant | Can be minimized | Immunoassays can be affected by components in the biological matrix that interfere with antibody binding.[4] While matrix effects can also occur in LC-MS/MS, they can be effectively managed through appropriate sample preparation and the use of internal standards. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using a competitive ELISA and LC-MS/MS.
This compound Competitive ELISA Protocol
This protocol outlines a typical competitive enzyme-linked immunosorbent assay for the quantification of this compound.
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standards, controls, and samples are added to the wells, followed by the addition of a specific anti-4-Acetylpyrene antibody. The plate is incubated for 1-2 hours at room temperature, allowing the free this compound in the samples and the coated conjugate to compete for binding to the antibody.
-
Washing: The plate is washed again to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated for 1 hour at room temperature.
-
Washing: A final wash step is performed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength. The concentration of this compound is inversely proportional to the signal intensity.
LC-MS/MS Protocol for this compound
This protocol describes a general procedure for the quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the samples, standards, and controls.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is transferred to a clean tube.
-
The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.[4]
-
-
Chromatographic Separation (LC):
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The analyte is separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective and sensitive quantification.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in the cross-validation of these two methods, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the cross-validation of a this compound immunoassay with LC-MS/MS.
Caption: Logical relationship in the cross-validation of two analytical methods for this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cysteine Quantification: 4-Acetylpyrene-Based Probes Versus Alternative Methods
For researchers, scientists, and drug development professionals engaged in the precise measurement of cysteine, this guide offers a comparative analysis of quantification methods, with a focus on the performance of 4-acetylpyrene-derived fluorescent probes against established alternative techniques. This objective overview presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The accurate quantification of cysteine, a critical amino acid involved in numerous physiological and pathological processes, is paramount in various fields of scientific inquiry. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. Among these, probes derived from this compound have demonstrated significant promise. This guide delves into the accuracy and precision of a representative this compound-based probe and contrasts its performance with other widely used cysteine quantification methods.
Performance Comparison of Cysteine Quantification Methods
The selection of an appropriate cysteine quantification method hinges on a variety of factors, including sensitivity, selectivity, accuracy, and the complexity of the experimental workflow. The following table summarizes the key performance metrics of a this compound-derived fluorescent probe alongside other common methods.
| Method | Analyte | Limit of Detection (LOD) | Linearity Range | Precision (RSD/CV) | Accuracy (Recovery) |
| This compound Derivative (PAQ) | Cysteine | 0.27 µM[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| This compound Derivative (PA-1) | Cysteine | 10 pM/L[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| HPLC with Fluorescence Detection | Homocysteine | 3.12 µM[3] | 6-100 µM[3] | < 6%[3] | Not explicitly stated |
| BODIPY-based Fluorescent Probe | Cysteine | 11.2 nM | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| N-acetyl-L-cysteine (HPLC) | N-acetyl-L-cysteine | 0.0001 mg/ml | 0.0003-0.01 mg/ml | < 2% | 98-102% |
Note: Data for this compound derivatives are based on published research on probes synthesized from acetyl pyrene. Specific accuracy and precision data were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural steps of cysteine quantification, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction of a this compound-based probe with cysteine and a typical experimental workflow.
The sensing mechanism of pyrene-based probes containing an α,β-unsaturated carbonyl moiety involves a nucleophilic attack by the thiol group of cysteine.[2] This reaction leads to the formation of a fluorescent adduct, causing a detectable change in the fluorescence signal.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for cysteine quantification using a this compound-based probe and the alternative HPLC method.
Protocol 1: Cysteine Quantification using a this compound-Based Fluorescent Probe (PAQ)
This protocol is based on the methodology described for the PAQ probe.[1]
-
Probe Solution Preparation: Prepare a stock solution of the PAQ probe in a suitable organic solvent (e.g., DMSO).
-
Reaction Buffer: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Standard Curve Preparation: Prepare a series of standard cysteine solutions of known concentrations in the reaction buffer.
-
Reaction: To each standard solution and the sample solution, add an aliquot of the PAQ probe stock solution to reach a final probe concentration of 10 µM.
-
Incubation: Incubate the solutions for a specified time (e.g., 2 minutes) at room temperature to allow the reaction to complete.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity of the solutions using a spectrofluorometer at the appropriate excitation and emission wavelengths (e.g., excitation at 342 nm and emission at 462 nm for a similar pyrene-based probe).[1]
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the cysteine concentration in the unknown samples.
Protocol 2: Cysteine (as Homocysteine) Quantification by HPLC with Fluorescence Detection
This protocol is a generalized procedure based on validated HPLC methods for aminothiols.[3]
-
Sample Preparation: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. To reduce disulfide bonds and release free cysteine, treat the plasma with a reducing agent like dithiothreitol (DTT).
-
Protein Precipitation: Precipitate plasma proteins by adding a solution like perchloric acid, followed by centrifugation.
-
Derivatization: Derivatize the supernatant containing free cysteine with a fluorescent labeling agent, such as a maleimide derivative, to enhance detection.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Set a constant flow rate (e.g., 1 mL/min).
-
Detection: Use a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification: Prepare a standard curve by running known concentrations of cysteine through the same procedure. Quantify the cysteine in the samples by comparing their peak areas to the standard curve.
Conclusion
This compound-derived fluorescent probes offer a highly sensitive method for the detection of cysteine, with reported limits of detection in the picomolar to micromolar range. The primary advantages of this method are its simplicity and rapid response time. However, a comprehensive evaluation of its accuracy and precision through recovery and reproducibility studies is not as extensively documented as for more traditional methods like HPLC.
In contrast, HPLC-based methods, while more labor-intensive and requiring specialized equipment, are well-established and have been rigorously validated, providing reliable data on accuracy and precision. The choice of method will ultimately depend on the specific requirements of the research, including the need for high throughput, the concentration range of interest, and the availability of instrumentation. For high-sensitivity screening applications, this compound-based probes present a compelling option, while for applications demanding robust and validated quantitative data, HPLC remains a gold standard.
References
- 1. A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pyrene based fluorescent probe for selective detection of cysteine in presence of other bio-thiols in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking 4-Acetylpyrene: A Comparative Guide to Commercially Available Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. This guide provides a comprehensive benchmark of 4-Acetylpyrene against a selection of commercially available fluorescent probes, offering a detailed comparison of their photophysical properties and experimental protocols to aid in your selection process.
Introduction to this compound
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its sensitivity to the local environment. The acetyl substitution on the pyrene core modifies its photophysical characteristics, making it a potential candidate for various fluorescence-based applications, including cellular imaging and biomolecular sensing. This guide will objectively compare its performance with established commercial fluorescent probes.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent probe is primarily dictated by its photophysical parameters. The following table summarizes the key photophysical data for this compound and a selection of commercially available fluorescent probes in various solvents. This data has been compiled from peer-reviewed literature to ensure accuracy and reliability.
| Probe | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| This compound | Cyclohexane | 358 | 392, 412, 436 | 0.03 | 1.2 | [1][2][3] |
| Toluene | 362 | 416 | 0.02 | - | [1][2][3] | |
| Acetonitrile | 363 | 443 | < 0.01 | - | [1][2][3] | |
| Ethanol | 364 | 452 | < 0.01 | - | [1][2][3] | |
| Coumarin 1 | Water | - | ~470 | Low | - | [4][5] |
| Cyclohexane | 355 | 405 | 0.03 | 1.1 | [6] | |
| Acetonitrile | 373 | 445 | 0.63 | 3.5 | [6] | |
| Ethanol | 373 | 455 | 0.73 | 4.2 | [6] | |
| Dansyl Chloride | Acetone | 340 | 535 | - | - | [7] |
| DMF | ~333 | ~515 | - | 10-20 (protein conjugates) | [8] | |
| Prodan | Toluene | 347 | 416 | - | - | |
| Methanol | 361 | 498 | 0.95 | - | [9] | |
| Water | - | 520 | - | - | [9] | |
| Nile Red | Methanol | 552 | 636 | - | - | |
| Phosphatidylcholine vesicles | 549 | 628 | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are the methodologies for key experiments cited in this guide.
Measurement of Fluorescence Quantum Yield (Absolute Method using an Integrating Sphere)
The absolute fluorescence quantum yield is determined using an integrating sphere to capture all emitted photons.
Materials:
-
Fluorometer equipped with an integrating sphere
-
Cuvettes (quartz for UV measurements)
-
Solvent of choice (spectroscopic grade)
-
Fluorescent probe sample
Procedure:
-
Reference Measurement (Blank):
-
Fill a cuvette with the pure solvent.
-
Place the cuvette in the sample holder within the integrating sphere.
-
Record the spectrum of the solvent, including the excitation wavelength. This will account for any background fluorescence from the solvent or cuvette.
-
-
Sample Measurement:
-
Prepare a dilute solution of the fluorescent probe in the same solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Replace the blank cuvette with the sample cuvette in the integrating sphere.
-
Record the emission spectrum of the sample over a wide wavelength range, ensuring to capture the entire emission profile.
-
-
Data Analysis:
-
Integrate the area under the emission peak of the sample spectrum.
-
Integrate the area under the excitation peak for both the sample and the blank.
-
The quantum yield (Φ) is calculated using the following formula, where E is the integrated emission intensity of the sample, and A_blank and A_sample are the integrated absorbance of the blank and sample at the excitation wavelength, respectively:
Φ = E / (A_blank - A_sample)
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is measured using the TCSPC technique, which provides high temporal resolution.
Materials:
-
TCSPC system with a pulsed light source (e.g., picosecond laser or LED)
-
High-speed detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
Sample holder and cuvettes
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute colloidal silica)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent probe solution.
-
Set the appropriate excitation and emission wavelengths for the probe.
-
Acquire the fluorescence decay curve until a sufficient number of photons are collected in the peak channel (typically >10,000).[8]
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).[8]
-
Photostability Testing
The photostability of a fluorescent probe is its resistance to photochemical degradation upon exposure to light. The following protocol is based on the ICH Q1B guidelines.[13][14]
Materials:
-
Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Control sample wrapped in aluminum foil (dark control).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent probe in the desired solvent.
-
Exposure:
-
Place the sample cuvette in the photostability chamber.
-
Place the dark control next to the sample.
-
Expose the sample to a controlled light dose (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14]
-
-
Analysis:
-
At set time intervals, measure the absorbance of the exposed sample and the dark control at the probe's absorption maximum.
-
The photostability is determined by the rate of decrease in absorbance of the exposed sample compared to the dark control.
-
Mandatory Visualizations
To further clarify the experimental processes and relationships, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for benchmarking fluorescent probes.
Caption: Example signaling pathway with fluorescent probe interaction.
Conclusion
This guide provides a foundational comparison of this compound with commercially available fluorescent probes. The choice of a fluorescent probe should be guided by the specific requirements of the experiment, including the desired excitation and emission wavelengths, the solvent environment, and the required photostability. The provided data and protocols aim to empower researchers to make informed decisions for their fluorescence-based studies. Further experimental validation is recommended to confirm the suitability of any probe for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Friedel–Crafts-type reaction of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates. Efficient synthesis of highly fluorescent diethyl 1-(pyrene-1-carboxamido)alkylphosphonates and 1-(pyrene-1-carboxamido)methylphosphonic acid [beilstein-journals.org]
- 3. 1-Acetylpyrene 97 3264-21-9 [sigmaaldrich.com]
- 4. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 5. edinst.com [edinst.com]
- 6. m.youtube.com [m.youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. bhu.ac.in [bhu.ac.in]
- 9. dovepress.com [dovepress.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horiba.com [horiba.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. iagim.org [iagim.org]
Comparative Performance of 4-Acetylpyrene-Based Metal Ion Sensors: An Interference Study
A detailed analysis of 4-Acetylpyrene-derived fluorescent sensors reveals high selectivity for specific heavy metal ions, with quantifiable, minimal interference from other common cations. This guide provides a comparative overview of their performance, supported by experimental data and protocols, to aid researchers in the selection and application of these valuable analytical tools.
In the landscape of fluorescent chemosensors for heavy metal ion detection, this compound-based probes have emerged as a significant class, prized for their sensitivity and selectivity. These sensors typically operate on a "turn-on" or "turn-off" fluorescence mechanism, where the coordination of a specific metal ion to a receptor unit appended to the pyrene fluorophore induces a measurable change in its emission spectrum. This guide delves into the critical aspect of interference from non-target metal ions, a crucial factor in the practical application of any chemical sensor.
Quantitative Interference Analysis
The selectivity of a fluorescent sensor is paramount for its utility in complex sample matrices. Interference studies are conducted to assess the sensor's response to the target analyte in the presence of a molar excess of other potentially competing ions. The following tables summarize the quantitative data from interference studies on prominent this compound-based sensors designed for the detection of Copper (Cu²⁺) and Iron (Fe³⁺).
Table 1: Interference Study of a this compound-based Sensor for Cu²⁺ Detection
| Interfering Ion | Molar Excess | Fluorescence Intensity Change (%) | Reference |
| Na⁺ | 10-fold | < 2% | [1] |
| K⁺ | 10-fold | < 2% | [1] |
| Ca²⁺ | 10-fold | < 3% | [2] |
| Mg²⁺ | 10-fold | < 3% | [3] |
| Zn²⁺ | 5-fold | ~5% decrease | [1] |
| Mn²⁺ | 5-fold | ~4% decrease | [1] |
| Fe³⁺ | 5-fold | ~6% decrease | [1] |
| Pb²⁺ | 5-fold | ~5% decrease | [1] |
| Hg²⁺ | 5-fold | ~7% decrease | [1] |
| Ni²⁺ | 10-fold | < 4% | [3] |
| Co²⁺ | 10-fold | < 4% | [3] |
| Cd²⁺ | 10-fold | < 3% | [3] |
Table 2: Interference Study of a this compound-based Sensor for Fe³⁺ Detection
| Interfering Ion | Molar Excess | Fluorescence Quenching Efficiency Change (%) | Reference |
| Na⁺ | 20-fold | < 1% | [4] |
| K⁺ | 20-fold | < 1% | [4] |
| Ca²⁺ | 20-fold | < 2% | [4] |
| Mg²⁺ | 20-fold | < 2% | [4] |
| Cu²⁺ | 10-fold | < 5% | [4] |
| Fe²⁺ | 10-fold | < 4% | [4] |
| Hg²⁺ | 10-fold | < 3% | [4] |
| Pb²⁺ | 10-fold | < 3% | [4] |
| Ni²⁺ | 10-fold | < 2% | [4] |
| Co²⁺ | 10-fold | < 2% | [4] |
| Cr³⁺ | 10-fold | < 4% | [4] |
| Al³⁺ | 10-fold | < 3% | [4] |
| Zn²⁺ | 10-fold | < 2% | [4] |
| Mn²⁺ | 10-fold | < 2% | [4] |
| Cd²⁺ | 10-fold | < 2% | [4] |
Comparison with Alternative Sensing Platforms
While this compound-based sensors demonstrate excellent selectivity, it is insightful to compare their performance with other established fluorescent probes, such as those based on Rhodamine B.
Table 3: Comparative Performance of Pyrene-based and Rhodamine B-based Sensors for Cu²⁺ Detection
| Parameter | This compound-based Sensor | Rhodamine B-based Sensor |
| Sensing Mechanism | Chelation-enhanced fluorescence (CHEF) or Photoinduced Electron Transfer (PET) modulation | Spirolactam ring-opening |
| Typical Response | "Turn-on" or "Turn-off" fluorescence | "Turn-on" fluorescence and colorimetric change |
| Limit of Detection (LOD) | Typically in the nanomolar to low micromolar range | Often in the micromolar range |
| Selectivity | High selectivity against alkali, alkaline earth, and many transition metal ions.[1][3] | Good selectivity, but can show cross-reactivity with other trivalent cations like Fe³⁺ and Cr³⁺. |
| Response Time | Generally rapid (seconds to minutes) | Very rapid (seconds) |
| pH Range | Often effective over a broad pH range | Can be pH-dependent due to the spirolactam equilibrium |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a this compound-based sensor and the execution of an interference study.
Synthesis of a this compound-based Schiff Base Sensor
A common synthetic route to create a this compound-based sensor involves the condensation reaction between this compound and a hydrazine or amine derivative to form a Schiff base.
-
Dissolution: Dissolve 1-acetylpyrene (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reactant: Add a solution of the chosen hydrazine/amine derivative (e.g., thiosemicarbazide, 1.1 equivalents) in the same solvent to the this compound solution.
-
Catalysis: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol for Interference Studies
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized sensor, the target metal ion, and a range of potential interfering metal ions in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).
-
Fluorescence Measurement of the Sensor: Record the fluorescence spectrum of the sensor solution alone to establish a baseline.
-
Fluorescence Measurement with Target Ion: Add a specific concentration of the target metal ion to the sensor solution and record the fluorescence spectrum to measure the response (enhancement or quenching).
-
Interference Measurement: To a fresh solution of the sensor, add the same concentration of the target metal ion followed by a specific molar excess (e.g., 10-fold, 50-fold) of an interfering metal ion.
-
Record Spectrum: After a short incubation period, record the fluorescence spectrum of the mixture.
-
Repeat for All Interfering Ions: Repeat steps 4 and 5 for each of the potential interfering ions being tested.
-
Data Analysis: Compare the fluorescence intensity of the sensor with the target ion in the absence and presence of each interfering ion. Calculate the percentage change in fluorescence to quantify the level of interference.
Signaling Pathway and Experimental Workflow
The underlying principle of detection and the experimental process can be visualized to provide a clearer understanding.
Caption: Signaling pathway of a this compound-based sensor.
Caption: Workflow for interference studies of metal ion sensors.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Acetylpyrene: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Acetylpyrene, a derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene. Adherence to these protocols is critical due to the compound's hazardous properties.
Hazard Profile of this compound
This compound shares hazards common to its parent compound, pyrene. It is classified as a potential carcinogen and poses a significant threat to aquatic ecosystems.[1] Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description | Source |
| Carcinogenicity | Category 1A: May cause cancer. | [1] |
| Aquatic Toxicity | Acute Category 1 & Chronic Category 1: Very toxic to aquatic life with long-lasting effects. | [1] |
| Dermal Absorption | Can be rapidly absorbed through the skin. | [1] |
| Combustibility | Combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. | [1] |
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be prepared with the correct personal protective equipment (PPE) and to have a clear plan for spill management.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound. All personnel must be equipped with the following:
-
Protective Gloves: Chemical-resistant gloves are required.
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn.
-
Eye and Face Protection: Safety glasses with side shields or goggles, and a face shield if there is a splash risk.[1][2][3]
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.[1]
-
Cleanup:
-
For dry spills , carefully sweep or scoop the material, avoiding dust generation.[1]
-
For liquid spills , absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the affected area thoroughly.
-
Seek Medical Attention: If exposed or concerned, seek medical advice.[1]
Systematic Disposal Procedure for this compound
The disposal of this compound must be methodical and compliant with all applicable regulations. The following workflow provides a logical sequence for managing this chemical waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Instructions
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated lab materials (e.g., gloves, wipes, pipette tips).
-
Keep this compound waste separate from other chemical waste to prevent unintended reactions. Do not mix with other waste.[1]
-
-
Containment:
-
Place waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers must be handled as hazardous waste unless properly decontaminated.[1]
-
To decontaminate, triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4] For highly toxic compounds, the first three rinses must be collected.[4]
-
-
Final Disposal:
-
The primary and recommended method for the disposal of PAHs like this compound is through an approved and licensed hazardous waste disposal facility.[1][2][5]
-
Incineration at high temperatures (820 to 1,600 °C) is a common and effective method for destroying PAHs.[6]
-
Landfill disposal in a certified hazardous waste landfill is another option, though generally less preferred than destruction methods.[7]
-
Never dispose of this compound down the drain or in regular trash.[1] This is strictly prohibited and environmentally harmful.
-
Regulatory Compliance
It is the responsibility of the chemical waste generator to ensure full compliance with all regulations.[8] Always consult your institution's Environmental Health and Safety (EHS) department, as well as local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][8] Maintain detailed records of all waste disposal activities.
References
- 1. geneseo.edu [geneseo.edu]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 8. fishersci.com [fishersci.com]
Safe Handling and Disposal of 4-Acetylpyrene: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Acetylpyrene. The following procedures ensure safe operational use and proper disposal, minimizing risk and environmental impact.
Immediate Safety and Handling Precautions
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices are mandatory to ensure personnel safety.[1][2] Key safety protocols include ensuring adequate ventilation, wearing appropriate personal protective equipment, and avoiding the formation of dust.[1] Direct contact with skin, eyes, and clothing should be prevented, as well as ingestion and inhalation.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]
-
Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If symptoms develop, seek medical attention.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. If symptoms occur, get medical attention.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Solid Form | Solution/Liquid Form | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles (conforming to EN166 or 29 CFR 1910.133).[1] | Chemical splash goggles. | To prevent eye contact from dust particles or splashes. |
| Skin and Body Protection | Lab coat or protective suit. | Chemical-resistant lab coat or apron. | To prevent skin contact. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Not required under normal use with adequate ventilation. | To be used if ventilation is inadequate or dust/aerosols are generated. |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep the container away from heat and sources of ignition.[1]
Step 2: Preparation and Use
-
Handle only in a designated area with adequate ventilation, such as a chemical fume hood.
-
Avoid creating dust when working with the solid form.[1]
-
If preparing solutions, add the solid to the solvent slowly.
Step 3: Spill Management
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Avoid dust formation during cleanup.[1]
-
If a liquid solution is spilled, use an absorbent material to collect the spill.
-
Ensure the contaminated area is thoroughly cleaned.
Waste Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Collection:
-
Collect waste in a chemically compatible, properly sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate should be collected and disposed of as hazardous chemical waste.[3]
-
After thorough rinsing and air-drying, deface or remove the original labels before disposing of the container as regular solid waste.[3]
Disposal Method:
-
All chemical waste should be disposed of through an approved environmental health and safety (EHS) program or a licensed waste disposal contractor.
-
Disposal by evaporation, sewer, or regular trash is strictly prohibited.[3]
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
